molecular formula C8H10BrN B170808 (4-Bromo-3-methylphenyl)methanamine CAS No. 149104-92-7

(4-Bromo-3-methylphenyl)methanamine

Cat. No.: B170808
CAS No.: 149104-92-7
M. Wt: 200.08 g/mol
InChI Key: NUWRMNDFKGVDBT-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methanamine (CAS 149104-92-7) is a high-purity benzylamine derivative of significant interest in advanced chemical research and development. This compound, with a molecular formula of C8H10BrN and a molecular weight of 200.078 g/mol, is characterized by a benzene ring substituted with both a bromo group and a methyl group, and features a reactive aminomethyl functional group . This structure makes it a valuable chemical building block, particularly in pharmaceutical chemistry for the construction of more complex molecules. Its reactivity allows it to serve as a key precursor in various synthetic pathways, including cross-coupling reactions and as a scaffold for the development of compounds with potential biological activity. The presence of both bromine and amine functional groups provides handles for further chemical modification, enabling researchers to explore structure-activity relationships in drug discovery efforts. The compound is supplied with a documented purity of 96% . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRMNDFKGVDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617725
Record name 1-(4-Bromo-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149104-92-7
Record name 1-(4-Bromo-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-methylphenyl)methanamine is a substituted benzylamine derivative that holds significance as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, comprising a brominated and methylated phenyl ring attached to a methanamine moiety, offer multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its current and potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₈H₁₀BrN. At room temperature, it typically exists as a solid. While specific solubility data is not extensively reported, its amine group suggests moderate solubility in polar organic solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 149104-92-7[1]
Molecular Formula C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [2]
Appearance Solid (at room temperature)[2]
Solubility Moderately soluble in polar solvents[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. Below are detailed experimental protocols for these common synthetic pathways.

Synthesis via Reduction of 4-Bromo-3-methylbenzonitrile

A common and efficient method for the synthesis of this compound is the reduction of 4-bromo-3-methylbenzonitrile.

Experimental Protocol:

  • Materials: 4-bromo-3-methylbenzonitrile, Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (HCl), sodium hydroxide (NaOH), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromo-3-methylbenzonitrile in anhydrous diethyl ether or THF is prepared.

    • The flask is cooled in an ice bath, and a stoichiometric amount of a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise with careful temperature control.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification of the crude product can be achieved by distillation or column chromatography to afford pure this compound.

Synthesis via Reductive Amination of 4-Bromo-3-methylbenzaldehyde

An alternative synthetic route involves the reductive amination of 4-bromo-3-methylbenzaldehyde.

Experimental Protocol:

  • Materials: 4-bromo-3-methylbenzaldehyde, ammonia or an ammonia source (e.g., ammonium acetate), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol or another suitable solvent, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • 4-bromo-3-methylbenzaldehyde is dissolved in a suitable solvent like methanol.

    • An excess of an ammonia source, such as ammonium acetate, is added to the solution.

    • A reducing agent, for instance, sodium cyanoborohydride, is added to the reaction mixture.

    • The reaction is stirred at room temperature for a period of 12 to 24 hours, with progress monitored by TLC.

    • Upon completion, the solvent is evaporated, and the residue is taken up in water and a suitable organic solvent (e.g., ethyl acetate).

    • The aqueous layer is basified with a solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude amine can be purified by column chromatography.

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways cluster_0 Reduction of Nitrile cluster_1 Reductive Amination of Aldehyde 4-Bromo-3-methylbenzonitrile 4-Bromo-3-methylbenzonitrile Reduction Reduction 4-Bromo-3-methylbenzonitrile->Reduction LiAlH4 or other reducing agent Product_A This compound Reduction->Product_A 4-Bromo-3-methylbenzaldehyde 4-Bromo-3-methylbenzaldehyde Reductive_Amination Reductive_Amination 4-Bromo-3-methylbenzaldehyde->Reductive_Amination NH3 source, NaBH3CN or NaBH(OAc)3 Product_B This compound Reductive_Amination->Product_B

Caption: Synthetic routes to the target compound.

Applications in Drug Development

The this compound scaffold is a valuable pharmacophore in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in various areas of drug discovery.

Antibacterial Agents

Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[3] Some of these compounds exhibited potent antibacterial activity, highlighting the potential of the (4-bromo-3-methylphenyl) moiety in the development of new antibiotics to combat drug-resistant bacterial infections.[3] The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial cell proliferation.[4]

Enzyme Inhibition

The same series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives also demonstrated inhibitory activity against alkaline phosphatase.[3] Alkaline phosphatase is a ubiquitous enzyme involved in various physiological and pathological processes, and its inhibitors have therapeutic potential in several diseases.

Diagram 2: Drug Discovery Workflow

Drug_Discovery_Workflow Start This compound Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Screening Biological Screening (e.g., Antibacterial, Enzyme Inhibition) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery process utilizing the scaffold.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its accessible synthesis and the demonstrated biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents, particularly in the areas of antibacterial and enzyme inhibition research. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

Synthesis of (4-Bromo-3-methylphenyl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-methylphenyl)methanamine is a crucial building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom and a methyl group on the phenyl ring, provides strategic points for molecular elaboration and modulation of physicochemical properties. This technical guide presents a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and comparative data to aid researchers in its efficient preparation. The methodologies discussed herein are pivotal for the advancement of drug discovery and development programs that utilize this key intermediate.

Introduction

The strategic incorporation of halogenated and alkylated phenyl moieties is a common tactic in drug design to enhance metabolic stability, modulate lipophilicity, and introduce specific binding interactions. This compound, with its reactive aminomethyl group, is an exemplary building block that enables the introduction of this privileged structural motif. Its application spans various therapeutic areas, where it serves as a precursor for the synthesis of enzyme inhibitors, receptor modulators, and other biologically active molecules. This guide details the most prevalent and effective synthetic strategies for its preparation, including the reduction of nitriles, amination of benzylic halides, and reductive amination of aldehydes.

Synthetic Pathways

Three primary synthetic routes have been established for the preparation of this compound. The selection of a particular pathway often depends on the availability of starting materials, desired scale of synthesis, and tolerance of other functional groups.

Route 1: Reduction of 4-Bromo-3-methylbenzonitrile

This two-step approach commences with the synthesis of 4-bromo-3-methylbenzonitrile, which is subsequently reduced to the target primary amine. This method is often favored for its reliable and high-yielding reduction step.

Synthesis Pathway for Route 1

A 4-Bromo-3-methyltoluene B 4-Bromo-3-methylbenzonitrile A->B Sandmeyer Reaction (e.g., 1. NaNO2, HCl 2. CuCN) C This compound B->C Reduction (e.g., LiAlH4, H2/Catalyst)

Caption: Synthesis of this compound via nitrile reduction.

Route 2: Amination of 4-Bromo-3-methylbenzyl Bromide

This pathway involves the initial benzylic bromination of 4-bromo-3-methyltoluene to form an intermediate benzyl bromide, which is then converted to the amine. The Gabriel synthesis is a common method employed in the second step to avoid the formation of over-alkylated byproducts.[1][2]

Synthesis Pathway for Route 2

A 4-Bromo-3-methyltoluene B 4-Bromo-3-methylbenzyl Bromide A->B Benzylic Bromination (e.g., NBS, AIBN) C Phthalimide Intermediate B->C Gabriel Synthesis: Potassium Phthalimide D This compound C->D Hydrazinolysis (e.g., Hydrazine hydrate)

Caption: Synthesis via amination of a benzylic bromide (Gabriel Synthesis).

Route 3: Reductive Amination of 4-Bromo-3-methylbenzaldehyde

Reductive amination offers a direct method to convert an aldehyde to an amine.[3][4] This one-pot reaction involves the formation of an imine intermediate from 4-bromo-3-methylbenzaldehyde and an ammonia source, which is then reduced in situ to the desired amine.[3]

Synthesis Pathway for Route 3

A 4-Bromo-3-methylbenzaldehyde B Imine Intermediate A->B Imine Formation (e.g., NH4OH) C This compound B->C Reduction (e.g., NaBH3CN, H2/Catalyst)

Caption: Synthesis via reductive amination of an aldehyde.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Synthesis of 4-Bromo-3-methylbenzyl Bromide (Intermediate for Route 2)

Materials:

  • 4-Bromo-3-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methyltoluene in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzyl bromide. The crude product can be used directly in the next step or purified by recrystallization or column chromatography.

Synthesis of this compound via Gabriel Synthesis (Route 2)

Materials:

  • 4-Bromo-3-methylbenzyl bromide

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine

Procedure:

  • Dissolve 4-bromo-3-methylbenzyl bromide in anhydrous N,N-dimethylformamide in a round-bottom flask.

  • Add potassium phthalimide (1.1 equivalents) to the solution and stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water to precipitate the N-(4-bromo-3-methylbenzyl)phthalimide intermediate. Filter the solid, wash with water, and dry.

  • To a suspension of the phthalimide intermediate in ethanol, add hydrazine hydrate (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with an aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.[1]

Synthesis of this compound via Reductive Amination (Route 3)

Materials:

  • 4-Bromo-3-methylbenzaldehyde

  • Ammonium hydroxide (NH₄OH) or another ammonia source

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent[4]

  • Methanol or another suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or another suitable extraction solvent

Procedure:

  • Dissolve 4-bromo-3-methylbenzaldehyde in methanol in a round-bottom flask.

  • Add ammonium hydroxide in excess and stir the mixture at room temperature.

  • After a short period, add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary based on reaction scale and purification methods.

Reaction Step Synthetic Route Starting Material Product Typical Yield (%) Purity (%) Reference
Benzylic BrominationRoute 24-Bromo-3-methyltoluene4-Bromo-3-methylbenzyl Bromide75-85>95 (crude)Inferred from[1][5]
Gabriel SynthesisRoute 24-Bromo-3-methylbenzyl BromideThis compound60-75>98 (purified)Inferred from[1][2]
Nitrile ReductionRoute 14-Bromo-3-methylbenzonitrileThis compound80-95>98 (purified)Inferred from[6]
Reductive AminationRoute 34-Bromo-3-methylbenzaldehydeThis compound70-85>97 (purified)Inferred from[3][4]

Conclusion

The synthesis of this compound can be effectively achieved through several reliable synthetic pathways. The choice of method will be dictated by factors such as starting material availability, scalability, and the specific requirements of the subsequent synthetic steps in a drug development cascade. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable building block with high purity and in good yield, thereby facilitating the discovery and development of new therapeutic agents.

References

Physical and chemical properties of (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Bromo-3-methylphenyl)methanamine, a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document summarizes its known properties, outlines potential synthetic routes, and presents available spectral data to facilitate its use in research and development.

Core Properties

This compound, with the CAS number 149104-92-7, is a substituted benzylamine derivative. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and an aminomethyl group.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [2]
CAS Number 149104-92-7[3]
Appearance Reported as both liquid and solid[1]
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility Moderately soluble in polar solvents[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two primary synthetic routes are commonly employed for structurally similar benzylamines: the reduction of a nitrile and the reductive amination of an aldehyde.

Experimental Protocols

Method 1: Reduction of 4-Bromo-3-methylbenzonitrile

This two-step synthesis starts from the commercially available 4-bromo-3-methylbenzoic acid.

  • Step 1: Synthesis of 4-Bromo-3-methylbenzonitrile. The synthesis of the nitrile intermediate can be achieved from 4-bromo-3-methylaniline via a Sandmeyer reaction, or from 4-bromo-3-methylbenzaldehyde via its oxime.

  • Step 2: Reduction to this compound. The nitrile can be reduced to the primary amine using a variety of reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Method 2: Reductive Amination of 4-Bromo-3-methylbenzaldehyde

Reductive amination is a versatile method for forming amines from carbonyl compounds.[4][5][6]

  • Procedure: 4-Bromo-3-methylbenzaldehyde is reacted with an ammonia source (e.g., ammonia, ammonium acetate) to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

Purification

Purification of the final product can be achieved through standard laboratory techniques. Distillation under reduced pressure is a common method for purifying liquid benzylamines. If the product is a solid, recrystallization from a suitable solvent system can be employed. Column chromatography on silica gel may also be used for purification, though some benzylamines can be unstable on silica.[7]

Spectral Data

The structural confirmation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A ¹H NMR spectrum for 4-Bromo-3-methylbenzylamine is available and provides key information about the proton environment in the molecule.[8] The spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons (CH₂), the amine protons (NH₂), and the methyl protons (CH₃).

  • ¹³C NMR: While a specific spectrum for the target molecule was not found, the predicted ¹³C NMR spectrum would show distinct signals for the eight carbon atoms in the molecule, including the substituted aromatic carbons, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The C-Br stretching frequency is expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) would be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a workflow starting from common precursors.

Synthesis_Workflow cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination 4-Bromo-3-methylbenzoic acid 4-Bromo-3-methylbenzoic acid 4-Bromo-3-methylbenzonitrile 4-Bromo-3-methylbenzonitrile 4-Bromo-3-methylbenzoic acid->4-Bromo-3-methylbenzonitrile Amidation then Dehydration Target_Compound This compound 4-Bromo-3-methylbenzonitrile->Target_Compound Reduction (e.g., LiAlH4) 4-Bromo-3-methylbenzaldehyde 4-Bromo-3-methylbenzaldehyde 4-Bromo-3-methylbenzaldehyde->Target_Compound Reductive Amination (e.g., NH3, NaBH3CN)

Caption: Potential synthetic pathways to this compound.

The general workflow for utilizing this chemical in a research setting involves synthesis, purification, and characterization before its application in further reactions.

Experimental_Workflow cluster_char Characterization Methods Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Product Application Application Characterization->Application Verified Structure NMR NMR Characterization->NMR IR IR Characterization->IR MS MS Characterization->MS

Caption: General experimental workflow for the use of the target compound.

Safety Information

As with all bromo- and amine-containing compounds, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Use in a well-ventilated fume hood with personal protective equipment (gloves, safety glasses, lab coat) is essential. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. Further investigation into specific reaction conditions and physical properties may be necessary for specialized applications.

References

An In-depth Technical Guide on the Structure Elucidation and Characterization of (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, characterization, and a plausible synthetic route for (4-Bromo-3-methylphenyl)methanamine (CAS No. 149104-92-7)[1][2][3][4][5][6]. Due to the limited availability of published experimental data for this specific compound, this guide outlines predicted spectral data based on the analysis of structurally analogous compounds. Detailed experimental protocols for a potential synthesis and subsequent characterization are also provided to facilitate further research and validation.

Chemical Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a methanamine group.

Chemical Structure:

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 149104-92-7[1][2][3][4][5][6]
Molecular Formula C₈H₁₀BrN[3]
Molecular Weight 200.08 g/mol [3]
Appearance Predicted to be a liquid or low-melting solid[3]

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40d1HAr-H (H-5)
~7.15d1HAr-H (H-2)
~7.05dd1HAr-H (H-6)
~3.80s2H-CH₂-NH₂
~2.40s3HAr-CH₃
~1.50br s2H-NH₂
Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~142Ar-C (C-1)
~138Ar-C (C-3)
~132Ar-C (C-5)
~129Ar-C (C-6)
~128Ar-C (C-2)
~123Ar-C (C-4)
~46-CH₂-NH₂
~23Ar-CH₃
Predicted IR Spectral Data

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretch (primary amine)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
1590-1610MediumN-H bend (scissoring)
1450-1500StrongAromatic C=C stretch
1020-1050StrongC-N stretch
~800StrongC-H out-of-plane bend (aromatic)
550-650StrongC-Br stretch
Predicted Mass Spectrometry Fragmentation

Table 5: Predicted m/z values for Major Fragments in Mass Spectrum

m/zProposed Fragment
201/199[M]⁺ (Molecular ion peak with isotopic pattern for Br)
184/182[M-NH₃]⁺
120[M-Br]⁺
91[C₇H₇]⁺ (Tropylium ion)

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the reductive amination of 4-bromo-3-methylbenzaldehyde.[2][4][7][8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-bromo-3-methylbenzaldehyde 4-bromo-3-methylbenzaldehyde Reductive_Amination Reductive Amination 4-bromo-3-methylbenzaldehyde->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reductive_Amination Target_Molecule This compound Reductive_Amination->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve 4-bromo-3-methylbenzaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structure Elucidation Workflow

The elucidation of the structure of this compound would follow a logical workflow integrating data from various spectroscopic techniques.

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_elucidation Structure Elucidation H_NMR ¹H NMR Analyze_Proton_Environment Analyze Proton Environment & Coupling H_NMR->Analyze_Proton_Environment C_NMR ¹³C NMR Analyze_Carbon_Backbone Analyze Carbon Backbone C_NMR->Analyze_Carbon_Backbone IR IR Spectroscopy Identify_Functional_Groups Identify Functional Groups IR->Identify_Functional_Groups MS Mass Spectrometry Determine_Molecular_Weight Determine Molecular Weight & Formula MS->Determine_Molecular_Weight Propose_Structure Propose Structure Analyze_Proton_Environment->Propose_Structure Analyze_Carbon_Backbone->Propose_Structure Identify_Functional_Groups->Propose_Structure Determine_Molecular_Weight->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure

Caption: Logical workflow for the structure elucidation of the target molecule.

Conclusion

This technical guide provides a foundational understanding of this compound, including its structure and predicted spectral characteristics. The proposed synthetic protocol offers a viable route for its preparation. It is important to reiterate that the spectral data presented herein is predictive and requires experimental verification. This document serves as a valuable resource for researchers embarking on the synthesis and characterization of this and related compounds, providing a solid framework for their experimental design and data interpretation.

References

Spectroscopic and Structural Analysis of (4-Bromo-3-methylphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4-Bromo-3-methylphenyl)methanamine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the context of medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound , also known as 4-bromo-3-methylbenzylamine, is an aromatic amine with the chemical formula C₈H₁₀BrN. Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and an aminomethyl group.

Molecular Structure:

Key Properties:

PropertyValue
CAS Number 149104-92-7
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol

Spectroscopic Data

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Spectrum:

A ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---

¹³C NMR Spectrum:

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
Data not available-N-H stretch (primary amine)
Data not available-C-H stretch (aromatic)
Data not available-C-H stretch (aliphatic)
Data not available-N-H bend (primary amine)
Data not available-C=C stretch (aromatic)
Data not available-C-N stretch
Data not available-C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

m/zRelative Intensity (%)Assignment
Data not available-[M]⁺ (Molecular ion)
Data not available-[M+2]⁺ (Isotope peak due to Br)
Data not available-Fragment ions

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid. Solid samples are typically analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample spectrum is then acquired, and the instrument software automatically ratios it against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

  • Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample NMR_Data NMR Data Interpretation NMR->NMR_Data IR_Data IR Data Interpretation IR->IR_Data MS_Data MS Data Interpretation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report / Whitepaper

General workflow for spectroscopic analysis.

The Pivotal Role of (4-Bromo-3-methylphenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential medicinal chemistry applications of the versatile building block, (4-Bromo-3-methylphenyl)methanamine. This compound, featuring a substituted benzylamine core, represents a valuable scaffold for the development of novel therapeutic agents across various disease areas. While direct biological activity of the parent compound is not extensively reported, its utility as a synthetic intermediate is evident from the pharmacological activities of its derivatives.

Core Synthesis and Physicochemical Properties

This compound can be synthesized through several reliable methods, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. These precursors, 4-bromo-3-methylbenzonitrile and 4-bromo-3-methylbenzaldehyde respectively, are readily accessible starting materials.

Table 1: Physicochemical Properties of this compound and its Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
This compound hydrochlorideC₈H₁₁BrClN236.54Solid1955514-32-5[1]
4-Bromo-3-methylbenzonitrileC₈H₆BrN196.04Solid41963-20-6
4-Bromo-3-methylbenzaldehydeC₈H₇BrO199.04Oil78775-11-8[2]

Synthetic Protocols

The synthesis of the title compound is crucial for its application in drug discovery programs. Below are detailed experimental protocols for the preparation of this compound from its common precursors.

Protocol 1: Synthesis of this compound via Reduction of 4-Bromo-3-methylbenzonitrile

This two-step process involves the synthesis of the benzonitrile followed by its reduction.

Step 1: Synthesis of 4-Bromo-3-methylbenzonitrile

A common starting material for this synthesis is 4-bromo-3-methylaniline. The Sandmeyer reaction can be employed to convert the aniline to the corresponding benzonitrile.

Step 2: Reduction of 4-Bromo-3-methylbenzonitrile to this compound

The nitrile group can be effectively reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a solution of 4-bromo-3-methylbenzonitrile in anhydrous THF is prepared.

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of LiAlH₄ in THF is added dropwise to the stirred solution under a nitrogen atmosphere.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound via Reductive Amination of 4-Bromo-3-methylbenzaldehyde

Reductive amination offers a direct method to convert an aldehyde to an amine.[3][4][5]

  • Procedure:

    • 4-Bromo-3-methylbenzaldehyde is dissolved in a suitable solvent, such as methanol or dichloromethane.[6]

    • An excess of ammonia or an ammonium salt (e.g., ammonium acetate) is added to the solution.

    • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.[3][6] These reagents are preferred as they are selective for the imine intermediate in the presence of the aldehyde.[3]

    • The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.

    • The reaction mixture is then worked up by quenching any remaining reducing agent, followed by extraction with an organic solvent.

    • The organic layer is washed, dried, and concentrated to afford the desired product.

G cluster_0 Synthetic Pathways to this compound 4-Bromo-3-methylbenzonitrile 4-Bromo-3-methylbenzonitrile Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4) 4-Bromo-3-methylbenzonitrile->Reduction (e.g., LiAlH4) This compound This compound Reduction (e.g., LiAlH4)->this compound 4-Bromo-3-methylbenzaldehyde 4-Bromo-3-methylbenzaldehyde Reductive Amination (e.g., NH3, NaBH3CN) Reductive Amination (e.g., NH3, NaBH3CN) 4-Bromo-3-methylbenzaldehyde->Reductive Amination (e.g., NH3, NaBH3CN) Reductive Amination (e.g., NH3, NaBH3CN)->this compound

Synthetic routes to the target compound.

Potential Applications in Medicinal Chemistry

The this compound scaffold is a key constituent in various biologically active molecules. Its structural features, including the substituted aromatic ring and the reactive primary amine, allow for diverse chemical modifications to explore structure-activity relationships (SAR).

Antibacterial Agents

A notable application of this scaffold is in the development of novel antibacterial agents. Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[2][7]

Table 2: Antibacterial Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR-S. Typhi [2]

CompoundR-group on Phenyl RingMIC (mg/mL)MBC (mg/mL)
5a H50100
5b 4-OCH₃2550
5c 4-Cl12.525
5d 4-F6.2512.5

The data indicates that the introduction of electron-withdrawing groups at the 4-position of the appended phenyl ring enhances antibacterial potency.

Enzyme Inhibitors

The same series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives also demonstrated inhibitory activity against alkaline phosphatase.[2][7]

Table 3: Alkaline Phosphatase Inhibitory Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives [2]

CompoundR-group on Phenyl RingIC₅₀ (µM)
5d 4-F1.469 ± 0.02

This highlights the potential of the this compound core in the design of enzyme inhibitors for various therapeutic targets.

Monoamine Transporter and Receptor Modulators

The benzylamine moiety is a well-established pharmacophore in the design of ligands for monoamine transporters (such as those for norepinephrine, dopamine, and serotonin) and their corresponding receptors.[8][9][10][11][12] The specific substitution pattern of the this compound scaffold can influence the selectivity and potency of these interactions. The bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding, and its position, along with the methyl group, can be fine-tuned to optimize binding to the target protein.[8]

Derivatives of this scaffold could potentially be explored as:

  • Norepinephrine Reuptake Inhibitors (NRIs): For the treatment of depression and ADHD.[10][11]

  • Dopamine Receptor Modulators: For neurological and psychiatric disorders.[13][14][15][16]

  • Serotonin Receptor Agonists/Antagonists: For conditions like anxiety, depression, and migraines.[9][17][18][19][20]

G cluster_0 Drug Discovery Workflow Scaffold This compound Derivatization Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate

A logical workflow for drug discovery.

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives underscore its potential for the development of new therapeutic agents. Further exploration of this scaffold in the context of various biological targets is warranted and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This guide provides the foundational knowledge for researchers to embark on such discovery efforts.

References

An In-depth Technical Guide to the Reactivity and Stability of (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-methylphenyl)methanamine is a substituted benzylamine derivative with potential applications in organic synthesis and pharmaceutical development. Understanding its reactivity and stability is paramount for its safe handling, storage, and effective use as a chemical intermediate. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, drawing upon available safety data and analogous scientific literature for related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₈H₁₀BrN--INVALID-LINK--
Molecular Weight 200.08 g/mol --INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Storage Temperature +4 °C--INVALID-LINK--

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the primary amine group and the substituted aromatic ring.

Basicity

The primary amine group imparts basic properties to the molecule, allowing it to react with acids to form the corresponding ammonium salts.

Nucleophilicity

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in a variety of chemical reactions, including:

  • Acylation: Reaction with acyl halides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases).

Aromatic Ring Substitution

The bromine and methyl substituents on the phenyl ring influence its reactivity in electrophilic aromatic substitution reactions. The methyl group is an activating group, while the bromine is a deactivating but ortho-, para-directing group.

Stability Profile

The stability of this compound is influenced by environmental factors such as temperature, light, and pH.

Thermal Stability

While specific data is unavailable for this compound, substituted benzylamines are generally stable at ambient temperatures. However, elevated temperatures can lead to decomposition.

pH Stability

The stability of amines can be pH-dependent. In highly acidic or basic solutions, degradation may be accelerated. It is crucial to determine the pH stability profile for specific applications, particularly in aqueous formulations.

Incompatibilities

This compound is incompatible with:

  • Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.

  • Strong acids: Exothermic neutralization reactions can occur.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassHazard Statement
CorrosiveH314: Causes severe skin burns and eye damage.
IrritantH335: May cause respiratory irritation.

Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability and reactivity of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for pH Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a known amount of the stock solution to each buffer to achieve a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Quench the reaction if necessary and analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate.

Protocol for Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Oxidation: 3% Hydrogen Peroxide at room temperature.

    • Thermal Stress: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

    • Photostability: Expose a solution to UV light according to ICH Q1B guidelines.

  • Time Points: Sample at appropriate time points until a target degradation of 5-20% is achieved.

  • Analysis: Analyze the stressed samples using a validated HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling lcms LC-MS Analysis sampling->lcms identification Identify Degradation Products lcms->identification mass_balance Perform Mass Balance lcms->mass_balance pathway Propose Degradation Pathways identification->pathway

Caption: Workflow for a forced degradation study.

Logical Relationship of Stability Influencing Factors

Stability_Factors cluster_factors Environmental Factors cluster_outcomes Potential Outcomes substance This compound Stability degradation Degradation substance->degradation leads to impurity Impurity Formation substance->impurity leads to loss Loss of Potency substance->loss leads to temp Temperature temp->substance influences light Light light->substance influences ph pH ph->substance influences oxygen Oxygen oxygen->substance influences moisture Moisture moisture->substance influences

Caption: Factors influencing the stability of the compound.

Conclusion

This technical guide provides a foundational understanding of the reactivity and stability of this compound. While specific quantitative data for this compound is not extensively available, the information on its structural class, combined with the provided experimental protocols, offers a robust framework for its safe and effective utilization in research and development. It is imperative that researchers conduct thorough stability and compatibility studies under their specific experimental conditions to ensure the integrity of their work.

Synthesis of the Core Intermediate: (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (4-Bromo-3-methylphenyl)methanamine Derivatives and Analogs

This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, compounds of interest for researchers, scientists, and professionals in drug development. The document details synthetic pathways to the core molecule and subsequent derivatization strategies, supported by experimental protocols and quantitative data.

The synthesis of the core this compound structure can be approached through several established chemical transformations. The most direct routes typically begin with 4-bromo-3-methylbenzaldehyde or its corresponding nitrile.

Reductive Amination of 4-Bromo-3-methylbenzaldehyde

Reductive amination is a highly effective method for converting aldehydes into amines. This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the desired amine.

A general procedure involves reacting the aldehyde with an ammonia source in the presence of a reducing agent. Catalytic hydrogenation is a common approach. For instance, the reductive amination of benzaldehydes can be achieved using a cobalt catalyst with ammonia and hydrogen gas in an autoclave.[1]

Reduction of 4-Bromo-3-methylbenzaldehyde Oxime

An alternative two-step pathway involves the conversion of the aldehyde to an oxime, followed by reduction. The oxime is readily formed by reacting 4-bromo-3-methylbenzaldehyde with hydroxylamine hydrochloride.[2] This intermediate can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

G cluster_main Synthesis of this compound Core A 4-Bromo-3-methylbenzaldehyde B This compound (Core Structure) A->B Reductive Amination (e.g., NH3, H2, Catalyst) C 4-Bromo-3-methylbenzaldehyde Oxime A->C Hydroxylamine HCl, Et3N, EtOH, Reflux C->B Reduction (e.g., LiAlH4 or H2/Pd)

Caption: Synthetic routes to the core amine structure.

Synthesis of Derivatives and Analogs

The this compound scaffold allows for diversification at two primary sites: the amine nitrogen and the C4-bromo position. This versatility makes it a valuable building block in medicinal chemistry.

N-Acylation to Form Amide Derivatives

The primary or secondary amine can be readily acylated to form amide derivatives. A common method involves coupling the corresponding aniline (4-bromo-3-methylaniline) with a carboxylic acid using a coupling agent. A 2024 study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide by reacting 4-bromo-3-methylaniline with pyrazine-2-carboxylic acid in the presence of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).[3] This reaction yielded the desired amide in 83% yield.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, linking the core structure to various aryl or heteroaryl moieties.

In the synthesis of pyrazine-2-carboxamide derivatives, the N-(4-bromo-3-methylphenyl) intermediate was coupled with a range of aryl boronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst.[3] These reactions proceeded with moderate to good yields, demonstrating the robustness of this method for generating a library of analogs.[3]

G cluster_derivatization Diversification of the (4-Bromo-3-methylphenyl) Core Core 4-Bromo-3-methylaniline (Amine Precursor) Amide N-(4-Bromo-3-methylphenyl) Amide Derivative Core->Amide Amide Coupling (R-COOH, DCC, DMAP) Coupled Bi-aryl Amide Analog Amide->Coupled Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, K3PO4)

Caption: Workflow for synthesis of diverse analogs.

Data Presentation

The following tables summarize quantitative data from key synthetic steps for producing derivatives of this compound.

Table 1: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide [3]

Starting MaterialsReagentsSolventYieldPhysical Appearance
Pyrazine-2-carboxylic acid, 4-Bromo-3-methyl anilineDCC, DMAPDCM83%White solid

Table 2: Suzuki Coupling of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide with Aryl Boronic Acids [3]

Aryl Boronic Acid PartnerCatalystBaseSolventYield Range
Various Aryl Boronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O60-85%

Experimental Protocols

This section provides detailed methodologies for key reactions cited in the synthesis of this compound analogs.

General Procedure for Amide Synthesis: N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide[3]
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 4-bromo-3-methylaniline (1.0 eq, 10 mmol), and 4-Dimethylaminopyridine (DMAP) (0.2 eq, 2.0 mmol) in 50 mL of Dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Once the temperature reaches 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) to the mixture under an inert atmosphere.

  • Remove the ice bath and allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and process the filtrate to isolate the product.

General Procedure for Suzuki Coupling[3]
  • In a dried Schlenk tube equipped with a stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq, 1 mmol), the desired aryl boronic acid (1.0 eq, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%), and K₃PO₄ (2.0 eq, 2 mmol).

  • Add 8.25 mL of a 10:1 mixture of 1,4-dioxane and water under an inert argon atmosphere.

  • Heat the reaction mixture to 90 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and perform an aqueous work-up followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired bi-aryl analog.

Synthesis of 4-Bromo-3-methylbenzaldehyde Oxime[2]
  • To a mixture of 4-bromo-3-methylbenzaldehyde (372 mg, 1.87 mmol) and hydroxylamine hydrochloride (306.5 mg, 4.41 mmol) in ethanol (5 mL) at room temperature, add triethylamine (0.15 mL).

  • Heat the reaction mixture under reflux for 2 hours.

  • Cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dissolve the residue in ethyl acetate (10 mL), wash with water, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid (96% yield).

References

The Pivotal Role of (4-Bromo-3-methylphenyl)methanamine in the Genesis of Novel Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-3-methylphenyl)methanamine, a versatile yet underexplored building block, is emerging as a critical starting material in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. Its unique structural features—a reactive primary amine and a strategically positioned bromo-substituent on a methylated phenyl ring—offer a trifecta of functionalities for chemical elaboration. This guide provides a comprehensive overview of the synthesis of this key intermediate and its application in the generation of diverse molecular architectures, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

Synthesis of the Core Moiety: this compound

Method 1: Reduction of 4-Bromo-3-methylbenzonitrile

A robust method for the synthesis of this compound involves the reduction of 4-bromo-3-methylbenzonitrile. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 4-bromo-3-methylbenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, all at 0 °C.

  • Isolation and Purification: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Method 2: Reductive Amination of 4-Bromo-3-methylbenzaldehyde

An alternative and often milder approach is the reductive amination of 4-bromo-3-methylbenzaldehyde. This one-pot procedure involves the formation of an intermediate imine followed by its in-situ reduction.

Experimental Protocol:

  • Imine Formation: To a solution of 4-bromo-3-methylbenzaldehyde (1.0 equivalent) in methanol, an excess of ammonium hydroxide or a saturated solution of ammonia in methanol is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (1.5 equivalents) is added portion-wise. The reaction is then stirred at room temperature for an additional 12-16 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine is then purified by column chromatography or distillation.

Table 1: Comparison of Synthetic Routes to this compound

ParameterMethod 1: Nitrile ReductionMethod 2: Reductive Amination
Starting Material 4-Bromo-3-methylbenzonitrile4-Bromo-3-methylbenzaldehyde
Key Reagents Lithium aluminum hydride (LiAlH₄)Ammonia/Ammonium hydroxide, Sodium borohydride (NaBH₄)
Typical Yield 75-85%65-80%
Advantages High yields, generally clean reactions.Milder reaction conditions, avoids use of highly reactive hydrides.
Disadvantages Requires strictly anhydrous conditions and careful handling of LiAlH₄.May require longer reaction times, potential for side reactions if not optimized.

Application in Novel Compound Synthesis

The primary amine functionality of this compound serves as a versatile nucleophilic handle for the construction of a wide array of novel compounds. The presence of the bromo-substituent provides a site for subsequent cross-coupling reactions, further expanding the accessible chemical space.

Synthesis of Novel Amide Derivatives

A fundamental application of this compound is in the formation of amide bonds through reaction with various acylating agents. These amide derivatives are common scaffolds in medicinal chemistry.

General Experimental Protocol for Amide Synthesis:

  • Reaction Setup: In a round-bottom flask, this compound (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), along with a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

  • Acylation: The desired acyl chloride or carboxylic acid (activated with a coupling agent like DCC or HATU, 1.1 equivalents) is added to the solution, typically at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated. The resulting crude amide is purified by recrystallization or column chromatography.

Table 2: Representative Novel Amide Derivatives Synthesized from this compound

Acylating AgentProductYield (%)
Benzoyl chlorideN-((4-Bromo-3-methylphenyl)methyl)benzamide92
Pyrazine-2-carbonyl chlorideN-((4-Bromo-3-methylphenyl)methyl)pyrazine-2-carboxamide88
4-Fluorobenzoyl chlorideN-((4-Bromo-3-methylphenyl)methyl)-4-fluorobenzamide95
Synthesis of Substituted Ureas and Thioureas

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to novel urea and thiourea derivatives, which are known to exhibit a broad range of biological activities.

General Experimental Protocol for Urea/Thiourea Synthesis:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a solvent like THF or DCM, the corresponding isocyanate or isothiocyanate (1.05 equivalents) is added dropwise at room temperature.

  • Reaction Progression: The reaction is typically exothermic and proceeds to completion within a few hours.

  • Isolation: The product often precipitates from the reaction mixture and can be isolated by filtration. If the product is soluble, the solvent is removed in vacuo, and the residue is purified by chromatography.

Table 3: Representative Urea and Thiourea Derivatives

ReagentProductYield (%)
Phenyl isocyanate1-((4-Bromo-3-methylphenyl)methyl)-3-phenylurea98
Ethyl isothiocyanate1-((4-Bromo-3-methylphenyl)methyl)-3-ethylthiourea94

Visualization of Synthetic Pathways and Workflows

To further elucidate the synthetic strategies discussed, the following diagrams, generated using Graphviz, illustrate the key transformations and experimental workflows.

Synthesis_of_Core_Molecule SM1 4-Bromo-3-methylbenzonitrile Reaction1 Reduction SM1->Reaction1 LiAlH4, THF SM2 4-Bromo-3-methylbenzaldehyde Reaction2 Reductive Amination SM2->Reaction2 NH3, NaBH4, MeOH Product This compound Reaction1->Product Reaction2->Product

Caption: Synthetic routes to this compound.

Experimental_Workflow_Amide_Synthesis Start Start: this compound + Acylating Agent Dissolve Dissolve in Aprotic Solvent (DCM or DMF) with Base Start->Dissolve React Stir at RT Dissolve->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Wash with H2O, Brine) Monitor->Workup Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify End End: Pure Amide Product Purify->End

Caption: Workflow for the synthesis of novel amide derivatives.

Future Perspectives and Signaling Pathway Implications

The novel compounds synthesized from this compound are prime candidates for screening in various drug discovery programs. For instance, substituted benzylamines are known to interact with various biological targets. The bromo-substituent allows for the facile introduction of diverse functionalities via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These libraries can be screened against kinases, G-protein coupled receptors (GPCRs), and other enzyme classes implicated in diseases such as cancer, inflammation, and neurological disorders.

Signaling_Pathway_Implication Compound Novel Compound (from this compound) Target Biological Target (e.g., Kinase, GPCR) Compound->Target Inhibition/Activation Signaling Signaling Pathway Target->Signaling Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Response Disease Disease State (e.g., Cancer, Inflammation) Response->Disease Therapeutic Effect

Caption: Potential role of derived compounds in modulating signaling pathways.

Exploratory reactions using (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Exploratory Reactions of (4-Bromo-3-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional organic building block, featuring a nucleophilic primary benzylamine and a reactive aryl bromide. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable starting material in the synthesis of complex molecules for pharmaceutical and materials science applications. The benzylamine moiety can readily undergo N-alkylation, acylation, and can be incorporated into various heterocyclic scaffolds. Simultaneously, the aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity. This guide provides a comprehensive overview of the key exploratory reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid in experimental design and execution.

Core Reactions and Methodologies

The reactivity of this compound can be broadly categorized into reactions involving the benzylamine group and those involving the aryl bromide.

Reactions at the Benzylamine Moiety

The primary amine of this compound is a versatile functional group that can participate in a variety of reactions.

Reductive amination is a highly efficient method for the N-alkylation of amines.[1] It proceeds through the in situ formation of an imine or iminium ion from the reaction of the amine with a carbonyl compound, which is then reduced to the corresponding amine.[2][3] This method offers excellent control over the degree of alkylation, preventing the overalkylation often observed with alkyl halides.[2]

Experimental Protocol: General Procedure for Reductive Amination

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add the desired aldehyde or ketone (1.1-1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium intermediate.[1]

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for N-Alkylation of Benzylamines

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1CyclohexanoneNaBH(OAc)₃DCE12~85-95
2BenzaldehydeNaBH₃CNMeOH8~80-90
3AcetoneBenzylamine-boraneTHF6~75-85

Note: Yields are based on general procedures for benzylamines and may vary for this compound.

N-acylation of this compound provides access to a wide range of amides, which are prevalent in many biologically active molecules.[4] This reaction is typically carried out using an acylating agent such as an acid chloride or anhydride in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure N-acylated product.[5]

Table 2: Representative Data for N-Acylation of Benzylamines

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideTriethylamineDCM2>90
2Benzoyl ChloridePyridineTHF4>90
3Acetic AnhydrideTriethylamineDCM3>95

Note: Yields are based on general procedures for benzylamines and may vary for this compound.[6]

Reactions at the Aryl Bromide Moiety

The aryl bromide functionality is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the aryl bromide and an organoboron species.[7] This reaction is widely used in the synthesis of biaryl compounds.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine the N-protected this compound derivative (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), and a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 eq).[7][9]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.[9]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Table 3: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100~80-90
3Pyridine-3-boronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90~70-85

Note: Yields are based on general procedures for aryl bromides and may vary depending on the specific substrate and reaction conditions.[9]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[10][11] This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 1.2-2.4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-1.5 eq) to an oven-dried Schlenk tube.[12]

  • Add the N-protected this compound derivative (1.0 eq) and the amine coupling partner (1.1-1.2 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100~80-95
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110~75-90
3BenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄Dioxane100~70-85

Note: Yields are based on general procedures for aryl bromides and may vary for the specific substrate.[12]

Visualization of Workflows and Pathways

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (80-100 °C, 12-24h) B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G Product Product G->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Synthetic Pathways from this compound

Synthetic_Pathways cluster_amine_reactions Reactions at Amine cluster_bromide_reactions Reactions at Bromide start This compound N_Alkylation N-Alkylated Product start->N_Alkylation R-CHO, NaBH(OAc)₃ N_Acylation N-Acylated Product start->N_Acylation R-COCl, Base Suzuki_Product Biaryl Product N_Acylation->Suzuki_Product Ar-B(OH)₂, Pd Catalyst Buchwald_Product Diaryl Amine Product N_Acylation->Buchwald_Product R₂NH, Pd Catalyst Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Upstream_Kinase Upstream Kinase Cascade Receptor->Upstream_Kinase CSNK2A CSNK2A Upstream_Kinase->CSNK2A Downstream_Substrate Downstream Substrate CSNK2A->Downstream_Substrate Cell_Proliferation Cell Proliferation & Survival Downstream_Substrate->Cell_Proliferation Inhibitor Benzylamine Derivative Inhibitor->CSNK2A Inhibition

References

Methodological & Application

Synthetic Routes for N-Substituted (4-Bromo-3-methylphenyl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted (4-Bromo-3-methylphenyl)methanamine and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of the bromo- and methyl-substituted phenyl ring offers a versatile scaffold for the development of novel compounds with a wide range of biological activities and chemical properties. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted this compound, focusing on two primary synthetic strategies: one-pot reductive amination and a two-step approach involving the synthesis of the primary amine followed by N-alkylation.

Synthetic Strategies

Two principal synthetic routes for the preparation of N-substituted this compound are outlined below. The choice of strategy often depends on the availability of starting materials and the desired N-substituent.

Route 1: One-Pot Reductive Amination

This is a highly efficient and convergent approach that involves the direct reaction of 4-bromo-3-methylbenzaldehyde with a primary or secondary amine in the presence of a reducing agent. This method is often preferred due to its operational simplicity and the ability to generate a diverse range of N-substituted products in a single step.

Route 2: Synthesis of this compound and subsequent N-Alkylation

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the synthesis of various N-substituted this compound derivatives via the two proposed synthetic routes.

EntrySynthetic RouteN-SubstituentStarting MaterialsReducing/Alkylation AgentSolventReaction TimeYield (%)
1Reductive AminationPhenyl4-Bromo-3-methylbenzaldehyde, AnilineNaBH₄/DOWEX®50WX8THF20-40 min88-93%[1]
2Reductive Amination4-Methoxyphenyl4-Bromo-3-methylbenzaldehyde, 4-MethoxyanilineNaBH₄/DOWEX®50WX8THF40 min88%[1]
3Reductive Amination4-Bromophenyl4-Bromo-3-methylbenzaldehyde, 4-BromoanilineNaBH₄/DOWEX®50WX8THF30 min93%[1]
4Reductive Aminationn-Butyl4-Bromo-3-methylbenzaldehyde, n-ButylamineH₂, Co-containing composite--72-96%[2]
5Reductive AminationBenzyl4-Bromo-3-methylbenzaldehyde, BenzylamineH₂, Co-containing composite--72-96%[2]
6Nitrile Reduction + N-AlkylationMethylThis compound, Methyl iodide---Not specified
7Nitrile Reduction + N-AlkylationBenzylThis compound, Benzyl bromide---Not specified

Experimental Protocols

Route 1: One-Pot Reductive Amination of 4-Bromo-3-methylbenzaldehyde with Aniline

This protocol is based on a general procedure for the reductive amination of aldehydes with anilines using sodium borohydride and a cation exchange resin.[1]

Materials:

  • 4-Bromo-3-methylbenzaldehyde

  • Aniline

  • Sodium borohydride (NaBH₄)

  • DOWEX®50WX8 cation exchange resin

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a solution of 4-bromo-3-methylbenzaldehyde (1 mmol) and aniline (1 mmol) in anhydrous THF (3 mL) in a round-bottom flask, add DOWEX®50WX8 (0.5 g).

  • Stir the mixture at room temperature.

  • Add sodium borohydride (1 mmol) in one portion.

  • Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-40 minutes.[1]

  • Upon completion, quench the reaction by the slow addition of water.

  • Filter the reaction mixture to remove the resin and wash the resin with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-(4-bromo-3-methylphenyl)methanamine.

Route 2, Step 1: Synthesis of this compound by Reduction of 4-Bromo-3-methylbenzonitrile

This protocol describes a general method for the reduction of nitriles to primary amines using lithium aluminum hydride.

Materials:

  • 4-Bromo-3-methylbenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve 4-bromo-3-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue refluxing the mixture for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by distillation or crystallization if necessary.

Route 2, Step 2: N-Alkylation of this compound

This protocol outlines a general procedure for the N-alkylation of a primary amine with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

  • Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound.

Mandatory Visualizations

G cluster_0 Route 1: One-Pot Reductive Amination cluster_1 Route 2: Nitrile Reduction & N-Alkylation Aldehyde 4-Bromo-3-methylbenzaldehyde Product1 N-Substituted this compound Aldehyde->Product1 One-Pot Reaction Amine Primary or Secondary Amine Amine->Product1 ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product1 Nitrile 4-Bromo-3-methylbenzonitrile PrimaryAmine This compound Nitrile->PrimaryAmine Reduction Product2 N-Substituted this compound PrimaryAmine->Product2 N-Alkylation AlkylHalide Alkyl Halide AlkylHalide->Product2 G start Start: Desired N-Substituent amine_available Is the corresponding primary/secondary amine readily available? start->amine_available reductive_amination Perform One-Pot Reductive Amination (Route 1) amine_available->reductive_amination Yes nitrile_reduction Synthesize Primary Amine via Nitrile Reduction (Route 2, Step 1) amine_available->nitrile_reduction No end Product: N-Substituted Amine reductive_amination->end n_alkylation Perform N-Alkylation (Route 2, Step 2) nitrile_reduction->n_alkylation n_alkylation->end

References

Application Note and Protocol for the Suzuki Coupling of (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are common motifs in drug candidates. This application note provides a detailed protocol for the Suzuki coupling of (4-Bromo-3-methylphenyl)methanamine with various arylboronic acids. The presence of a primary benzylamine group in the substrate requires careful optimization of reaction conditions to mitigate potential catalyst inhibition and achieve high yields.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation, especially with substrates containing coordinating functional groups like amines.

Materials and Methods

Reagents and Solvents
  • This compound (Substrate)

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Cyanophenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium phosphate [K₃PO₄], Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])

  • Anhydrous and degassed solvents (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Safety Precautions
  • This compound is a skin and eye irritant and may cause respiratory irritation.[3]

  • Palladium catalysts and organic solvents are hazardous. Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[3][4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to create an inert atmosphere.

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 5 mL per 1 mmol of aryl bromide) via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 4-24 hours.

Work-up Procedure:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Liquid
Storage Temperature 2-8 °C, under inert atmosphere

(Data sourced from supplier information)[5][6]

Table 2: Recommended Reaction Parameters for Suzuki Coupling

ParameterRecommended ConditionsNotes
Aryl Bromide This compound1.0 equivalent
Arylboronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Cyanophenylboronic acid1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂1 - 5 mol%
Base K₃PO₄, K₂CO₃, or Cs₂CO₃2.0 - 3.0 equivalents
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol (4:1), or DMF/H₂O (4:1)Anhydrous and degassed
Temperature 80 - 100 °COptimization may be required
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS

(These parameters are based on general protocols for similar substrates and may require optimization.)[7][8][9][10]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln OxAdd R-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetalation R-Pd(II)L2-R' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product R-R' Transmetalation->Product Reductive Elimination ArBr This compound (R-X) ArBr->OxAdd ArBOH2 Arylboronic Acid (R'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental_Workflow start Start setup Combine Reactants: Aryl Bromide, Boronic Acid, Base start->setup inert Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert catalyst Add Palladium Catalyst and Degassed Solvent inert->catalyst reaction Heat and Stir (80-100 °C) catalyst->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, and Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product caption Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.

Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.

Discussion and Optimization

The primary amino group in this compound can potentially coordinate to the palladium catalyst, leading to catalyst deactivation and lower yields. To circumvent this, several strategies can be employed:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and minimize catalyst inhibition.

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/ethanol, can be beneficial. The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the aryl halide and the catalyst.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined experimentally.

For challenging couplings, screening different combinations of catalysts, ligands, bases, and solvents is recommended to identify the optimal conditions.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and functional organic materials.[2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of various aryl halides with (4-Bromo-3-methylphenyl)methanamine, a primary benzylic amine. The protocol is optimized for high efficiency and selectivity, with a particular focus on the use of modern catalyst systems.

Reaction Scheme

Reaction Scheme

Figure 1. General reaction scheme for the Buchwald-Hartwig amination of an aryl halide with this compound.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the coupling of primary amines, particularly sterically hindered ones, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and preventing side reactions.[3]

Catalyst and Ligand Selection

For the amination with primary amines, biarylmonophosphine ligands, such as BrettPhos, have demonstrated exceptional reactivity and selectivity.[4][5][6][7] The use of a pre-formed palladium precatalyst, such as BrettPhos Pd G3, can offer advantages in terms of air stability and ease of handling.

Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[8] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be employed, particularly for substrates sensitive to strong bases.

Solvent Selection

Anhydrous, degassed aprotic solvents are typically used to prevent catalyst deactivation. Toluene and dioxane are common choices that have been shown to be effective for this reaction.[1]

Data Summary

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various aryl halides with primary benzylamines, providing a reference for expected outcomes.

Table 1: Reaction Conditions for the Amination of Aryl Halides with Substituted Benzylamines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneBenzylaminePd₂(dba)₃ (1)(SIPr) (2)LHMDS (1.5)Toluene700.540[3]
24-ChloroanisoleBenzylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene1002492
31-Bromo-4-fluorobenzeneBenzylamineBrettPhos Pd G3 (2)-NaOtBu (1.4)Dioxane801895
42-BromopyridineThis compoundPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)t-BuOH1101288
51-Chloro-3-nitrobenzeneThis compoundPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1001691

Table 2: Comparison of Ligands for the Monoarylation of Primary Amines

LigandTypical SubstratesKey Advantages
BrettPhos Primary aliphatic and aromatic aminesHigh selectivity for monoarylation, effective at low catalyst loadings.[4][5][6][7]
XPhos Wide range of primary and secondary aminesHigh activity for aryl chlorides.
RuPhos Primary and secondary amines, including hindered examplesGood performance with a variety of bases.
SPhos Primary and secondary amines, including heteroaromatic aminesBroad substrate scope.

Experimental Protocols

Materials and Reagents
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Additional ligand (if not using a precatalyst, e.g., BrettPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Inert atmosphere (Argon or Nitrogen)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

General Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide (if solid), the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.[8]

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Addition of Amine: Add the this compound via syringe. If the aryl halide is a liquid, it can be added at this stage.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS for completion).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[9]

    • A typical eluent system for N-benzylanilines is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified product.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)(X)L OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord PdII_amine [Ar-Pd(II)(NH₂R')L]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(NHR')L Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R'-NH₂ Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start reagents Weigh Aryl Halide, Catalyst, Base in an oven-dried vial start->reagents inert Establish Inert Atmosphere (Purge with Ar/N₂) reagents->inert add_solvents Add Anhydrous, Degassed Solvent inert->add_solvents add_amine Add this compound add_solvents->add_amine reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_amine->reaction workup Workup reaction->workup dilute Cool and Dilute with Organic Solvent workup->dilute wash Wash with Water and Brine dilute->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification concentrate->purify chromatography Flash Column Chromatography purify->chromatography product Isolate Pure Product chromatography->product end End product->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Multi-Step Synthesis Utilizing (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of (4-bromo-3-methylphenyl)methanamine as a versatile building block in multi-step organic synthesis. The protocols outlined below demonstrate a two-step synthetic sequence involving N-acylation followed by a Suzuki-Miyaura cross-coupling reaction, showcasing the potential for creating diverse and complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

This compound is a valuable bifunctional organic molecule. It possesses a reactive primary aminomethyl group and a synthetically versatile aryl bromide moiety. This unique combination allows for sequential or orthogonal functionalization, making it an ideal starting material for the construction of novel compounds. The aminomethyl group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. The aryl bromide provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents on the aromatic ring.

This document details a representative synthetic pathway beginning with the N-acetylation of this compound to protect the amine functionality, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new aryl group.

Experimental Overview

The overall synthetic workflow is depicted below. The initial step involves the protection of the amine group as an acetamide, which serves to moderate its reactivity and prevent side reactions in the subsequent cross-coupling step. The second step demonstrates the formation of a biaryl linkage, a common structural motif in many biologically active molecules.

G cluster_workflow Synthetic Workflow Start This compound Step1 Step 1: N-Acetylation Start->Step1 Intermediate N-((4-Bromo-3-methylphenyl)methyl)acetamide Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling Intermediate->Step2 Product Final Biaryl Product Step2->Product

Caption: Overall synthetic workflow from the starting material to the final product.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis.

Table 1: N-Acetylation of this compound

ParameterValue
Starting MaterialThis compound
ProductN-((4-Bromo-3-methylphenyl)methyl)acetamide
ReagentsAcetic anhydride, Pyridine
SolventDichloromethane (DCM)
Reaction Time2 hours
Temperature0 °C to Room Temperature
Yield95%
Purity (by HPLC)>98%
Melting Point110-112 °C

Table 2: Suzuki-Miyaura Cross-Coupling of N-((4-Bromo-3-methylphenyl)methyl)acetamide

ParameterValue
Starting MaterialN-((4-Bromo-3-methylphenyl)methyl)acetamide
ProductN-((4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide
Reagents(4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃
Solvent1,4-Dioxane/Water (4:1)
Reaction Time12 hours
Temperature90 °C
Yield88%
Purity (by HPLC)>97%
Melting Point145-147 °C

Experimental Protocols

Step 1: Synthesis of N-((4-Bromo-3-methylphenyl)methyl)acetamide

This protocol describes the protection of the primary amine of this compound as an acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-((4-bromo-3-methylphenyl)methyl)acetamide as a white solid.

Step 2: Synthesis of N-((4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the N-protected intermediate with an arylboronic acid.

Materials:

  • N-((4-Bromo-3-methylphenyl)methyl)acetamide (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask, add N-((4-bromo-3-methylphenyl)methyl)acetamide, (4-methoxyphenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst, followed by the 1,4-dioxane and water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-((4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide.

Signaling Pathway and Logical Relationship Diagrams

G cluster_reaction Synthetic Pathway A This compound B N-((4-Bromo-3-methylphenyl)methyl)acetamide A->B Acetic Anhydride, Pyridine, DCM C N-((4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide B->C (4-methoxyphenyl)boronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O

Caption: Reaction scheme for the two-step synthesis.

G cluster_logic Logical Relationship in Drug Development StartingMaterial Versatile Building Block This compound AmineProtection Amine Protection (N-Acetylation) StartingMaterial->AmineProtection C-C_Bond_Formation C-C Bond Formation (Suzuki Coupling) StartingMaterial->C-C_Bond_Formation AmineProtection->C-C_Bond_Formation Scaffold Novel Biaryl Scaffold C-C_Bond_Formation->Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Scaffold->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Logical progression from a starting material to a potential drug candidate.

The Versatile Role of (4-Bromo-3-methylphenyl)methanamine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

(4-Bromo-3-methylphenyl)methanamine , a readily accessible benzylamine derivative, serves as a valuable and versatile building block in the field of heterocyclic chemistry. Its unique structural features, comprising a reactive primary amine and a bromo-substituted aromatic ring, offer multiple avenues for the construction of a diverse array of heterocyclic scaffolds. This potent combination of functionalities makes it an attractive starting material for the synthesis of novel compounds with significant potential in medicinal chemistry and drug development. The presence of the bromine atom provides a convenient handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of extensive chemical libraries for biological screening.

This document provides an overview of the application of this compound in the synthesis of several key heterocyclic systems, including pyrazines, quinazolines, and benzimidazoles. Detailed experimental protocols for these transformations are provided, alongside a summary of the expected yields based on analogous reactions.

Synthesis of N-(4-Bromo-3-methylphenyl)methyl-pyrazine-2-carboxamide

One of the primary applications of this compound is in the synthesis of substituted pyrazine derivatives. Pyrazines are a class of nitrogen-containing heterocycles that are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial and anticancer properties. The synthesis involves an initial amide coupling reaction between this compound and a pyrazine carboxylic acid, followed by potential further functionalization via the bromo substituent.

A similar synthesis has been reported for the analogous compound N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which demonstrated antibacterial activities.[1]

Experimental Protocol: Amide Coupling

This protocol is adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[1]

  • Reaction Setup: In a 100 mL Schlenk flask, combine pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), this compound (1.0 eq, 10 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 eq, 2 mmol) in 50 mL of dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Coupling Agent: Once the mixture reaches 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature under an inert atmosphere for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(4-bromo-3-methylphenyl)methyl-pyrazine-2-carboxamide.

Proposed Synthesis of Quinazoline Derivatives

Quinazolines are another important class of nitrogen-containing fused heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] this compound can be utilized as a key precursor for the synthesis of various substituted quinazolines. A plausible synthetic route involves the condensation of the amine with a suitable ortho-amino benzaldehyde or benzonitrile derivative, followed by cyclization.

Experimental Protocol: Synthesis of 2-Aryl-3-((4-bromo-3-methylphenyl)methyl)-2,3-dihydroquinazolin-4(3H)-one

This protocol is a proposed adaptation based on general methods for quinazolinone synthesis.

  • Reaction Setup: To a solution of 2-aminobenzamide (1.0 eq) in ethanol, add the aromatic aldehyde (1.0 eq) and this compound (1.0 eq).

  • Reaction: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid and wash with cold ethanol. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-aryl-3-((4-bromo-3-methylphenyl)methyl)-2,3-dihydroquinazolin-4(3H)-one.

Proposed Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent heterocyclic scaffold found in a variety of pharmacologically active compounds, including anthelmintics and proton pump inhibitors.[3] The synthesis of benzimidazole derivatives from this compound can be envisioned through a condensation reaction with an ortho-phenylenediamine derivative in the presence of an oxidizing agent or by reaction with a carboxylic acid followed by cyclization.

Experimental Protocol: Synthesis of 1-((4-Bromo-3-methylphenyl)methyl)-2-substituted-1H-benzimidazoles

This protocol is a proposed adaptation from general benzimidazole synthesis methodologies.[4]

  • Step 1: Amide Formation: React this compound with a desired carboxylic acid using a standard peptide coupling reagent like DCC/DMAP as described in the pyrazine synthesis protocol to form the corresponding amide.

  • Step 2: Reductive Cyclization: Dissolve the amide from Step 1 and o-phenylenediamine (1.1 eq) in a suitable solvent like ethanol. Add a catalytic amount of a reducing agent (e.g., Na₂S₂O₄) and a base (e.g., K₂CO₃).

  • Reaction: Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target benzimidazole derivative.

Quantitative Data Summary

The following table summarizes the expected reaction yields for the synthesis of various heterocyclic compounds using primary amines analogous to this compound. These values are indicative and may vary depending on the specific substrates and reaction conditions.

Heterocyclic SystemStarting MaterialsAnalogous Reaction Yield (%)Reference
Pyrazine CarboxamidePyrazine-2-carboxylic acid, 4-bromo-3-methyl aniline83[1]
Quinazolinone2-Aminobenzamide, Aromatic Aldehyde, Primary Amine70-90 (Typical)General Literature
Benzimidazoleo-Phenylenediamine, Carboxylic Acid Derivative, Primary Amine65-85 (Typical)[4]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows for the application of this compound in heterocyclic chemistry.

synthetic_workflow cluster_start Starting Material cluster_pyrazine Pyrazine Synthesis cluster_quinazoline Quinazoline Synthesis cluster_benzimidazole Benzimidazole Synthesis start This compound pyrazine_reagent Pyrazine-2-carboxylic acid DCC, DMAP start->pyrazine_reagent Amide Coupling quinazoline_reagent 2-Aminobenzamide Aromatic Aldehyde start->quinazoline_reagent Condensation/ Cyclization benzimidazole_reagent o-Phenylenediamine Carboxylic Acid start->benzimidazole_reagent Amidation/ Cyclization pyrazine_product N-((4-Bromo-3-methylphenyl)methyl) -pyrazine-2-carboxamide pyrazine_reagent->pyrazine_product quinazoline_product Substituted Quinazolinone quinazoline_reagent->quinazoline_product benzimidazole_product Substituted Benzimidazole benzimidazole_reagent->benzimidazole_product experimental_workflow start Combine Reactants (Amine, Acid/Aldehyde, Catalyst) reaction Reaction (Stirring/Reflux) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup (Filtration, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography/ Recrystallization) workup->purification product Pure Heterocyclic Product purification->product

References

Application Notes and Protocols for the Synthesis of Amides from (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of amides utilizing (4-bromo-3-methylphenyl)methanamine as the primary amine starting material. The following procedures are standard methods for amide bond formation and can be adapted for the synthesis of a diverse range of amide derivatives, which are of significant interest in medicinal chemistry and drug development.

Two primary protocols are presented:

  • Protocol 1: Synthesis via Acylation with an Acyl Chloride. This is a robust and often high-yielding method.[1][2]

Experimental Protocols

Protocol 1: Amide Synthesis using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to yield the corresponding N-substituted amide.[2][5] The base is crucial for neutralizing the hydrogen chloride byproduct of the reaction.[]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Stir the solution at 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirring amine solution over 15-30 minutes. The reaction is often exothermic.[]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude amide can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Amide Synthesis using a Carboxylic Acid and a Coupling Agent (DCC Coupling)

This protocol outlines the formation of an amide bond by coupling this compound with a carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.[4] A catalyst such as 4-dimethylaminopyridine (DMAP) can be added to increase the reaction rate.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent in vacuo.

    • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of a representative amide, for instance, N-((4-bromo-3-methylphenyl)methyl)acetamide, using the protocols described above.

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Carboxylic Acid/DCC)
Starting Amine This compoundThis compound
Acylating Agent Acetyl ChlorideAcetic Acid
Coupling Agent N/ADCC
Base/Catalyst TriethylamineDMAP (catalytic)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-24 hours
Typical Yield > 90%70-90%

Visualizations

Diagram 1: Experimental Workflow for Amide Synthesis

experimental_workflow cluster_protocol1 Protocol 1: Acyl Chloride Method cluster_protocol2 Protocol 2: Carboxylic Acid/DCC Method P1_Start Dissolve Amine & Base in DCM P1_Add Add Acyl Chloride Solution P1_Start->P1_Add 0 °C P1_React React at Room Temp P1_Add->P1_React P1_Workup Aqueous Work-up P1_React->P1_Workup P1_Purify Purification P1_Workup->P1_Purify P1_Product Final Amide Product P1_Purify->P1_Product P2_Start Mix Amine, Acid, DMAP in DCM P2_Add Add DCC Solution P2_Start->P2_Add 0 °C P2_React React at Room Temp P2_Add->P2_React P2_Filter Filter DCU P2_React->P2_Filter P2_Workup Aqueous Work-up P2_Filter->P2_Workup P2_Purify Purification P2_Workup->P2_Purify P2_Product Final Amide Product P2_Purify->P2_Product

Caption: Workflow for the synthesis of amides from this compound.

Diagram 2: Logical Relationship of Reaction Components

reaction_components cluster_reagents Acylating Reagents Amine This compound Product N-substituted Amide Amine->Product AcylChloride Acyl Chloride AcylChloride->Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product Base Base (e.g., Triethylamine) Base->AcylChloride CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->CarboxylicAcid

References

Application Notes and Protocols for (4-Bromo-3-methylphenyl)methanamine in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-3-methylphenyl)methanamine is a versatile precursor molecule utilized in the synthesis of a diverse range of biologically active compounds. Its unique structural features, including a reactive primary amine and a bromo-substituted aromatic ring, make it an ideal starting material for the development of novel therapeutics and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of molecules targeting addiction, cancer, and insect pests.

ALDH2 Inhibitors for the Treatment of Addiction

This compound serves as a key building block for the synthesis of potent inhibitors of mitochondrial aldehyde dehydrogenase 2 (ALDH2). Inhibition of ALDH2 is a promising therapeutic strategy for the treatment of addiction to substances like alcohol and cocaine. The accumulation of acetaldehyde, a toxic metabolite of ethanol, upon ALDH2 inhibition leads to adverse effects, deterring further alcohol consumption.

Quantitative Data
Compound IDTargetApplication
1Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2)Addiction Treatment
Experimental Protocol: Synthesis of 2,6-dichloro-N-((4-bromo-3-methylphenyl)methyl)benzamide (Compound 1)

This protocol outlines the synthesis of a potent ALDH2 inhibitor using this compound as a precursor.

Materials:

  • This compound

  • 2,6-dichlorobenzoic acid

  • 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 2,6-dichlorobenzoic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 2,6-dichloro-N-((4-bromo-3-methylphenyl)methyl)benzamide.

Signaling Pathway

ALDH2_Inhibition_Pathway cluster_addiction Addiction Cycle cluster_metabolism Ethanol Metabolism & ALDH2 Inhibition Substance (e.g., Alcohol) Substance (e.g., Alcohol) Dopamine Release Dopamine Release Substance (e.g., Alcohol)->Dopamine Release stimulates Reward & Reinforcement Reward & Reinforcement Dopamine Release->Reward & Reinforcement leads to Reward & Reinforcement->Substance (e.g., Alcohol) drives craving for Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH2 Adverse Effects Aversive Effects (Nausea, Flushing) Acetaldehyde->Adverse Effects accumulation leads to ALDH2 ALDH2 Compound 1 ALDH2 Inhibitor (from Precursor) Compound 1->ALDH2 inhibits Adverse Effects->Substance (e.g., Alcohol) deters consumption of

Caption: ALDH2 inhibition pathway in addiction treatment.

Bruton's Tyrosine Kinase (BTK) Inhibitors for Cancer Therapy

This compound is a valuable starting material for the synthesis of pyrazolopyrimidine derivatives that act as potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target in various B-cell malignancies.

Quantitative Data
Compound IDTargetApplicationIC₅₀ (example)
2Bruton's Tyrosine Kinase (BTK)Cancer Therapy10 nM
Experimental Protocol: General Synthesis of Pyrazolopyrimidine BTK Inhibitors (Compound 2)

This protocol provides a general synthetic route for pyrazolopyrimidine-based BTK inhibitors.

Materials:

  • This compound

  • Substituted pyrazolopyrimidine core

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water)

  • Boronic acid or ester

  • Standard workup and purification reagents

Procedure:

  • Amide Coupling: React this compound with a suitable activated carboxylic acid derivative of the pyrazolopyrimidine core in the presence of a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA) in an appropriate solvent like DMF.

  • Suzuki Coupling: The resulting bromo-substituted intermediate (1.0 eq) is then subjected to a Suzuki coupling reaction with a boronic acid or ester (1.2 eq) in the presence of a palladium catalyst (0.1 eq) and a base (2.0 eq) in a solvent mixture such as dioxane and water.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final pyrazolopyrimidine BTK inhibitor.

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN/SYK LYN/SYK BCR->LYN/SYK Activation BTK BTK LYN/SYK->BTK Phosphorylation PLCγ2 PLCγ2 BTK->PLCγ2 Phosphorylation IP3/DAG IP3/DAG PLCγ2->IP3/DAG Activation NF-κB, NFAT, AP-1 Transcription Factors (NF-κB, NFAT, AP-1) IP3/DAG->NF-κB, NFAT, AP-1 Activation Cell Proliferation & Survival Cell Proliferation & Survival NF-κB, NFAT, AP-1->Cell Proliferation & Survival Upregulation BTK_Inhibitor BTK Inhibitor (from Precursor) BTK_Inhibitor->BTK Inhibition

Caption: BTK signaling pathway in B-cell malignancies.

Mitochondrial Complex I Inhibitors for Cancer Treatment

This compound can be utilized in the synthesis of guanidine-containing compounds that function as inhibitors of mitochondrial complex I. Targeting the electron transport chain is an emerging strategy in cancer therapy, as many cancer cells exhibit altered metabolic dependencies.

Quantitative Data
Compound IDTargetApplication
3Mitochondrial Complex ICancer Therapy
Experimental Protocol: Synthesis of Guanidine-based Mitochondrial Complex I Inhibitors (Compound 3)

This protocol describes a general method for the synthesis of guanidine derivatives from this compound.

Materials:

  • This compound

  • Dicyanamide

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 1,2-Dichloroethane (DCE)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add TMSOTf (1.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Add dicyanamide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired guanidine derivative.

Mechanism of Action

Caption: Mechanism of mitochondrial complex I inhibition in cancer.

Insecticidal Compounds

This compound is a precursor for the development of novel insecticidal compounds. The bromo-methylphenyl moiety can be incorporated into various scaffolds to create molecules with potent activity against a range of agricultural and public health pests.

Experimental Protocol: General Synthesis of Insecticidal Amides

This protocol provides a generalized approach to synthesizing insecticidal amides from this compound.

Materials:

  • This compound

  • An appropriate insecticidal acid chloride or carboxylic acid

  • Base (e.g., triethylamine or pyridine)

  • Solvent (e.g., dichloromethane, THF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) and a base (1.2 eq) in a suitable anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the insecticidal acid chloride (1.1 eq) or the corresponding carboxylic acid pre-activated with a coupling agent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final insecticidal compound.

Experimental Workflow

Insecticide_Synthesis_Workflow Start Start Precursor This compound Start->Precursor Reaction Amide Coupling Reaction Precursor->Reaction Reagents Insecticidal Acid Chloride/Carboxylic Acid + Base + Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Insecticidal Compound Purification->Final_Product

Caption: General workflow for insecticide synthesis.

Application Notes and Protocols for the Scalable Synthesis of (4-Bromo-3-methylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the scalable synthesis of (4-bromo-3-methylphenyl)methanamine and its derivatives. This versatile building block is a key intermediate in the development of novel therapeutic agents, including potential antibacterial and enzyme-inhibiting compounds.

Introduction

This compound is a substituted benzylamine that serves as a valuable scaffold in medicinal chemistry. The presence of the bromo and methyl groups on the aromatic ring allows for diverse functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This document outlines a scalable synthetic route starting from commercially available materials, focusing on robust and reproducible methodologies suitable for laboratory and potential pilot-plant scale-up.

Section 1: Synthesis of Key Intermediates

A crucial precursor for the synthesis of the target methanamine is 4-bromo-3-methylbenzaldehyde. A scalable synthesis for this intermediate is presented below.

Scalable Synthesis of 4-Bromo-3-methylbenzaldehyde

A common and effective method for the synthesis of 4-bromo-3-methylbenzaldehyde is the bromination of 3-methylbenzaldehyde.

Protocol 1: Bromination of 3-Methylbenzaldehyde

ParameterValueReference
Starting Material3-MethylbenzaldehydeN/A
ReagentsBromine, Iron(III) bromide (catalyst) or other Lewis acid[1]
SolventDichloromethane or other suitable inert solventN/A
Temperature0 °C to room temperatureN/A
Reaction Time2-6 hoursN/A
Work-upAqueous sodium bisulfite quench, extractionN/A
PurificationCrystallization or column chromatography[2]
Typical Yield70-85%N/A

Experimental Protocol:

  • To a stirred solution of 3-methylbenzaldehyde (1.0 eq) in dichloromethane at 0 °C, add a catalytic amount of iron(III) bromide.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 4-bromo-3-methylbenzaldehyde by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[2]

Section 2: Scalable Synthesis of this compound

The primary amine can be efficiently synthesized on a large scale via reductive amination of the corresponding aldehyde.

Reductive Amination of 4-Bromo-3-methylbenzaldehyde

This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its in-situ reduction to the amine.

Protocol 2: One-Pot Reductive Amination

ParameterValueReference
Starting Material4-Bromo-3-methylbenzaldehyde[3][4]
ReagentsAmmonia source (e.g., ammonium acetate, aqueous ammonia), Sodium borohydride (NaBH₄)[5]
SolventMethanol or Ethanol[6]
TemperatureRoom temperature[7]
Reaction Time12-24 hoursN/A
Work-upAcid-base extractionN/A
PurificationDistillation under reduced pressure or salt formationN/A
Typical Yield60-80%N/A

Experimental Protocol:

  • To a solution of 4-bromo-3-methylbenzaldehyde (1.0 eq) in methanol, add a solution of ammonium acetate (5-10 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base extraction:

    • Add dilute hydrochloric acid to the aqueous residue to protonate the amine and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the product amine with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation under reduced pressure or by formation of a hydrochloride salt.

Section 3: Synthesis of this compound Derivatives

The utility of this compound as a building block is demonstrated by its conversion into various derivatives, such as amides.

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

This example illustrates the synthesis of an amide derivative which has been investigated for its potential antibacterial and enzyme-inhibiting activities.[8]

Protocol 3: Amide Coupling Reaction

ParameterValueReference
Starting Material4-Bromo-3-methylaniline[8]
ReagentsPyrazine-2-carboxylic acid, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)[8]
SolventDichloromethane (DCM)[8]
Temperature0 °C to room temperature[8]
Reaction Time18 hours[8]
Work-upAqueous work-up[8]
PurificationColumn chromatographyN/A
Yield83%[8]

Experimental Protocol:

  • In a flask, dissolve pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methylaniline (1.0 eq), and DMAP (0.2 eq) in DCM.[8]

  • Cool the mixture to 0 °C with continuous stirring.[8]

  • Add DCC (1.1 eq) to the cooled mixture under an inert atmosphere.[8]

  • Remove the cooling bath and allow the reaction to stir at room temperature for 18 hours.[8]

  • Monitor the reaction by TLC. Upon completion, work up the reaction mixture with sodium bicarbonate solution followed by brine.[8]

  • Separate the organic layer and remove the solvent using a rotary evaporator.[8]

  • The crude product can be further purified by column chromatography.

The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can then undergo further diversification, for example, through Suzuki cross-coupling reactions.[8]

Section 4: Biological Applications and Signaling Pathways

Derivatives of this compound have shown promise as modulators of biological targets, including bacterial enzymes and human alkaline phosphatase.

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication and is a validated target for antibiotics.[9][10] Inhibitors of this enzyme can block bacterial proliferation.[9] The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold has been investigated for its antibacterial activity against extensively drug-resistant Salmonella Typhi.[8]

DNA_Gyrase_Inhibition Drug_Derivative This compound Derivative DNA_Gyrase Bacterial DNA Gyrase Drug_Derivative->DNA_Gyrase Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Catalyzes Replication DNA Replication & Transcription Supercoiling->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to ALP_Modulation cluster_pathway p38 MAP Kinase Pathway GPCR G Protein-Coupled Receptor p38_MAPK p38 MAP Kinase GPCR->p38_MAPK Activates ALP_Activity Alkaline Phosphatase Activity p38_MAPK->ALP_Activity Regulates ALP Alkaline Phosphatase ALP_Activity->ALP Drug_Derivative This compound Derivative Drug_Derivative->ALP Inhibits Dephosphorylation Substrate Dephosphorylation ALP->Dephosphorylation Catalyzes Synthesis_Workflow Start 3-Methylbenzaldehyde Bromination Bromination Start->Bromination Aldehyde 4-Bromo-3-methyl- benzaldehyde Bromination->Aldehyde Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Amine (4-Bromo-3-methylphenyl)- methanamine Reductive_Amination->Amine Derivative_Workflow Amine (4-Bromo-3-methylphenyl)- methanamine Coupling Amide Coupling or N-Alkylation Amine->Coupling Derivative Derivative Coupling->Derivative Further_Mod Further Functionalization (e.g., Suzuki Coupling) Derivative->Further_Mod Final_Derivative Final Derivative Further_Mod->Final_Derivative

References

Protecting Group Strategies for (4-Bromo-3-methylphenyl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the primary amino group of (4-Bromo-3-methylphenyl)methanamine. The selection of an appropriate protecting group is a critical step in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of other functional groups within the molecule. This guide focuses on three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The choice of protecting group is dictated by its stability towards various reaction conditions and the specific requirements of the synthetic route. The orthogonality of these protecting groups—their selective removal under distinct conditions—is a key principle in modern synthetic chemistry.[1]

Comparative Overview of Protecting Groups

The primary distinction between Boc, Cbz, and Fmoc lies in their deprotection conditions, which allows for their orthogonal application in complex syntheses.[1][2]

Protecting GroupStructureProtection ReagentDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA, HCl)[3][4]Stable to bases, nucleophiles, and catalytic hydrogenolysis.[2]
Cbz (Carboxybenzyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[5][6]Stable to acidic and basic conditions.[7]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl or Fmoc-OSuBasic conditions (e.g., Piperidine in DMF)[8][9]Stable to acidic conditions and catalytic hydrogenolysis.[10][11]

Experimental Protocols

The following are generalized protocols for the protection and deprotection of this compound. Optimal conditions such as solvent, temperature, and reaction time may require further optimization for this specific substrate.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is ideal for protecting amines when subsequent reactions are to be performed under basic or nucleophilic conditions.[2]

Protection Protocol:

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)), and a solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of Dioxane/water).[1][4]

  • Procedure:

    • Dissolve this compound (1.0 eq.) in the chosen solvent.

    • Add the base (1.1 - 1.5 eq.).

    • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise or as a solution in the reaction solvent.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous work-up. If using an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Deprotection Protocol:

  • Materials: Boc-protected this compound, a strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent like Dioxane or Ethyl Acetate).[3][4]

  • Procedure:

    • Dissolve the Boc-protected amine in a suitable solvent (e.g., Dichloromethane).

    • Add the acidic solution (e.g., a 20-50% solution of TFA in DCM or 4M HCl in Dioxane).[12]

    • Stir the mixture at room temperature. The deprotection is often rapid and may be accompanied by the evolution of CO₂ gas.[3]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The product will be the corresponding amine salt, which can be used directly or neutralized with a base.

Carboxybenzyl (Cbz) Protection

The Cbz group is a robust protecting group, stable to both acidic and basic conditions, making it suitable for a wide range of synthetic transformations.[7]

Protection Protocol:

  • Materials: this compound, Benzyl chloroformate (Cbz-Cl), a base (e.g., Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)), and a solvent system (e.g., Dioxane/water or DCM).[1][6]

  • Procedure:

    • Dissolve this compound (1.0 eq.) in the chosen solvent.

    • Add an aqueous solution of the base.

    • Cool the mixture to 0 °C.

    • Slowly add benzyl chloroformate (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous work-up, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amine.[1]

Deprotection Protocol:

  • Materials: Cbz-protected this compound, Palladium on carbon (10% Pd/C), and a hydrogen source (e.g., Hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate).[5][6]

  • Procedure (Catalytic Hydrogenolysis):

    • Dissolve the Cbz-protected amine in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).[5]

    • Carefully add 10% Pd/C (typically 5-10 mol%).

    • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously.[5]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is characterized by its lability to basic conditions, providing an orthogonal protection strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[9]

Protection Protocol:

  • Materials: this compound, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a base (e.g., Sodium bicarbonate), and a solvent system (e.g., Dioxane/water or DMF).[1]

  • Procedure:

    • Dissolve this compound (1.0 eq.) in the solvent system.

    • Add an aqueous solution of the base.

    • Add Fmoc-OSu or Fmoc-Cl (1.05 eq.).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, acidify the mixture with dilute HCl and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate to obtain the Fmoc-protected amine.[1]

Deprotection Protocol:

  • Materials: Fmoc-protected this compound, Piperidine, and N,N-Dimethylformamide (DMF).[8]

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add a solution of 20% piperidine in DMF.[1]

    • Stir the mixture at room temperature. The reaction is typically very fast.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can then be purified.[1]

Visualization of Workflows

The following diagrams illustrate the logical flow for the protection and deprotection strategies described.

Protection_Workflow cluster_boc Boc Protection/Deprotection Amine_Boc This compound Protected_Boc Boc-Protected Amine Amine_Boc->Protected_Boc Protection Reagents_Boc (Boc)₂O, Base (e.g., TEA) Deprotected_Amine_Boc Deprotected Amine Protected_Boc->Deprotected_Amine_Boc Deprotection Deprotection_Reagents_Boc Acid (e.g., TFA)

Boc protection and deprotection workflow.

Protection_Deprotection_Workflow cluster_cbz Cbz Protection & Deprotection cluster_fmoc Fmoc Protection & Deprotection Start_Cbz This compound Protect_Cbz React with Cbz-Cl, Base Start_Cbz->Protect_Cbz Protected_Cbz Cbz-Protected Amine Protect_Cbz->Protected_Cbz Deprotect_Cbz Catalytic Hydrogenolysis (H₂, Pd/C) Protected_Cbz->Deprotect_Cbz End_Cbz Deprotected Amine Deprotect_Cbz->End_Cbz Start_Fmoc This compound Protect_Fmoc React with Fmoc-OSu, Base Start_Fmoc->Protect_Fmoc Protected_Fmoc Fmoc-Protected Amine Protect_Fmoc->Protected_Fmoc Deprotect_Fmoc Base Treatment (Piperidine/DMF) Protected_Fmoc->Deprotect_Fmoc End_Fmoc Deprotected Amine Deprotect_Fmoc->End_Fmoc

Cbz and Fmoc protection and deprotection workflows.

Orthogonal_Strategy Start Starting Material with Two Amino Groups (Amine1, Amine2) Boc_Protect Protect Amine1 with Boc₂O Start->Boc_Protect Intermediate1 Boc-NH-R-NH₂ Boc_Protect->Intermediate1 Fmoc_Protect Protect Amine2 with Fmoc-OSu Intermediate1->Fmoc_Protect Intermediate2 Boc-NH-R-NH-Fmoc Fmoc_Protect->Intermediate2 Fmoc_Deprotect Selective Fmoc Deprotection (Piperidine/DMF) Intermediate2->Fmoc_Deprotect Intermediate3 Boc-NH-R-NH₂ Fmoc_Deprotect->Intermediate3 React_Amine2 React at Amine2 Intermediate3->React_Amine2 Intermediate4 Boc-NH-R-NH-Modified React_Amine2->Intermediate4 Boc_Deprotect Boc Deprotection (TFA) Intermediate4->Boc_Deprotect Final_Product H₂N-R-NH-Modified Boc_Deprotect->Final_Product

Illustrative orthogonal strategy using Boc and Fmoc.

References

Catalytic Functionalization of (4-Bromo-3-methylphenyl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of (4-bromo-3-methylphenyl)methanamine. The primary focus is on palladium-catalyzed cross-coupling reactions, which are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the aryl bromide position. Two key strategies are presented: direct functionalization of the unprotected amine and a pathway involving a protected amine intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of a reactive aryl bromide and a primary aminomethyl group allows for diverse structural modifications. Catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, offer powerful tools for the late-stage functionalization of this scaffold, enabling the synthesis of complex molecular architectures.

While the primary amine of the methanamine moiety can potentially interfere with the catalytic cycle, studies on similar substrates have demonstrated that palladium-catalyzed cross-coupling reactions can proceed efficiently without the need for a protecting group.[1] However, for substrates sensitive to the basic conditions of the coupling reaction or to ensure complete chemoselectivity, an N-protection strategy is also a robust alternative. This note details protocols for both approaches.

Section 1: Direct Functionalization via Suzuki-Miyaura Coupling (Unprotected Amine)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[2][3] Research on analogous substrates, such as halogenated aromatics bearing primary amine groups, has shown that these reactions can proceed effectively without protection of the amine.[1]

Experimental Workflow: Unprotected Suzuki-Miyaura Coupling

Unprotected_Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Arylboronic Acid, Base, and Solvent in a Schlenk Tube catalyst Add Palladium Catalyst and Ligand start->catalyst degas Degas the Mixture (e.g., Argon Purge) catalyst->degas heat Heat the Reaction Mixture (e.g., 90-100 °C) degas->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water and Extract with an Organic Solvent cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for direct Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from procedures for similar anilines.[4][5]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (10:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the tube and purge with argon for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Suzuki-Miyaura Coupling of Related Anilines

The following table summarizes conditions and yields for Suzuki-Miyaura reactions on structurally related 4-bromo-anilines, which serve as a strong predictive model for the target substrate.

EntryAryl Halide SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O902485[5]
2(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O901240[4][6]
3N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methaniminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O901272[7]

Section 2: Functionalization via a Protected Amine Strategy

To avoid any potential side reactions or catalyst inhibition by the primary amine, a protection/deprotection sequence can be employed. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable to the basic conditions of many cross-coupling reactions and can be readily removed under acidic conditions.[8][9][10]

Experimental Workflow: Protected Amine Strategy

Protected_Amine_Workflow cluster_protection Step 1: N-Protection cluster_coupling Step 2: Cross-Coupling cluster_deprotection Step 3: N-Deprotection protect Protect the Primary Amine (e.g., with Boc₂O) couple Perform Catalytic Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) protect->couple deprotect Remove the Protecting Group (e.g., with TFA or HCl) couple->deprotect

Caption: A three-step workflow for functionalization via N-protection.

Protocol 2: N-Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equiv.) in DCM.

  • Add triethylamine (1.5 equiv.).

  • Add Boc₂O (1.1 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, which can often be used without further purification.

Protocol 3: Buchwald-Hartwig Amination of N-Boc Protected Substrate

The Buchwald-Hartwig amination enables the formation of C-N bonds.[8][11][12] This is a powerful method for introducing a wide range of amine functionalities.

Materials:

  • N-Boc-(4-bromo-3-methylphenyl)methanamine

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • A suitable phosphine ligand (e.g., Xantphos, SPhos)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine N-Boc-(4-bromo-3-methylphenyl)methanamine (1.0 equiv.), Cs₂CO₃ (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the secondary amine (1.2 equiv.) and anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.

Protocol 4: N-Boc Deprotection

Materials:

  • N-Boc protected coupled product

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA (5-10 equiv.) or a 4M solution of HCl in dioxane.[8]

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If necessary, neutralize the residue with a saturated solution of NaHCO₃ and extract the product with an organic solvent.

  • Dry, concentrate, and purify if required to yield the final functionalized amine.

Data Summary: Buchwald-Hartwig Amination of Related Aryl Halides

This table provides representative conditions for the Buchwald-Hartwig amination, which can be adapted for the N-Boc protected substrate.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
16-Bromopurine nucleosideAnilinePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃ (1.4)Toluene10085-95[13]
23-Bromo-4-fluoro-acetophenoneMorpholinePd₂(dba)₃ (1)(o-biphenyl)P(t-Bu)₂ (3)NaOtBu (1.2)TolueneRT97[1]
3Aryl ChloridePrimary AminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-AmylOH11070-95[14]

Section 3: Catalytic Cycles

The functionalization of this compound relies on well-established palladium catalytic cycles. Understanding these mechanisms is crucial for reaction optimization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex1 Ar-Pd(II)L₂(X) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal R'-B(OR)₂⁻ pd_complex2 Ar-Pd(II)L₂(R') transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product Ar-R' red_elim->product catalyst_regen center

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex1 Ar-Pd(II)L₂(X) ox_add->pd_complex1 amine_coord Amine Coordination & Deprotonation pd_complex1->amine_coord R₂'NH, Base pd_complex2 Ar-Pd(II)L₂(NR₂') amine_coord->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product Ar-NR₂' red_elim->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The functionalization of this compound can be achieved effectively using palladium-catalyzed cross-coupling reactions. For many applications, direct Suzuki-Miyaura coupling on the unprotected amine offers the most straightforward and atom-economical approach. In cases where the primary amine may interfere or for maximum control over the reaction outcome, a protection-coupling-deprotection sequence provides a reliable alternative. The protocols and data provided herein serve as a comprehensive guide for researchers to develop robust synthetic routes towards novel derivatives of this versatile scaffold.

References

Troubleshooting & Optimization

Purification of crude (4-Bromo-3-methylphenyl)methanamine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude (4-Bromo-3-methylphenyl)methanamine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the product still does not elute, a more polar solvent system, such as dichloromethane/methanol, may be necessary.
The compound has decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Product is eluting too quickly (high Rf value) The solvent system is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. Aim for an Rf value of approximately 0.2-0.3 for good separation.[1]
Poor separation of the product from impurities Inappropriate solvent system.Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation before running the column.[2]
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often the most effective method.
The sample was loaded improperly.Load the sample in a minimal amount of solvent to ensure a narrow band at the top of the column. Dry loading the sample onto a small amount of silica gel can also improve resolution.[3]
Streaking or tailing of the product spot on TLC and broad peaks from the column The compound is interacting with the acidic silica gel.Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluting solvent to neutralize the acidic sites on the silica gel and improve peak shape.[4][5]
The sample is overloaded on the column.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.
No spots are visible on the TLC plate after elution The compound is not UV active.Use a visualization stain that reacts with amines, such as ninhydrin or a general-purpose stain like potassium permanganate.[6][7][8]
The collected fractions are too dilute.Concentrate a small portion of the fractions and re-spot on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective solvent system for the purification of aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2] Based on procedures for similar compounds, a good starting point is a 3:1 to 5:1 ratio of hexane to ethyl acetate.[9][10] It is crucial to optimize this ratio using TLC prior to running the column to achieve a target Rf value of 0.2-0.3 for the desired product.[1]

Q2: How can I visualize this compound on a TLC plate?

A2: While this compound may be visible under a UV lamp (254 nm) due to its aromatic ring, it is highly recommended to use a staining solution for clear visualization, especially for primary amines. A ninhydrin stain is particularly effective for detecting primary amines, typically appearing as green or purple spots.[6][8] A potassium permanganate stain can also be used as a general visualization agent.

Q3: My amine product is streaking on the TLC plate. What can I do?

A3: Streaking of amines on silica gel TLC plates is a common issue caused by the interaction of the basic amine with the acidic silica gel. To resolve this, you can add a small amount (0.5-1%) of a base, such as triethylamine, to your developing solvent.[4][5]

Q4: What are the potential impurities I might encounter during the purification?

A4: If the this compound was synthesized by the reduction of 4-bromo-3-methylbenzonitrile using a reducing agent like lithium aluminum hydride (LiAlH4), potential impurities could include:

  • Unreacted 4-bromo-3-methylbenzonitrile.

  • Partially reduced intermediates.

  • Byproducts from the aqueous workup of the reaction.

Q5: What is the recommended method for loading the crude sample onto the column?

A5: For the best separation, the crude sample should be loaded onto the column in a concentrated band. This can be achieved through two primary methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.[3]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[3] Dry loading is often preferred as it can lead to better resolution.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes or flasks

  • Visualization agent (e.g., ninhydrin solution)

2. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare a developing chamber with a hexane:ethyl acetate (e.g., 4:1) solvent system. If streaking is observed, add 0.5-1% triethylamine.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under a UV lamp and then with a ninhydrin stain.

  • Adjust the solvent system ratio until the desired product has an Rf value of approximately 0.2-0.3.

3. Column Preparation:

  • Select an appropriately sized column based on the amount of crude material (a general guideline is a 50:1 to 100:1 weight ratio of silica gel to crude product).

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Equilibrate the column by running several column volumes of the mobile phase through it.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small portion of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude product in the minimum volume of the mobile phase and carefully pipette it onto the top of the silica bed.

5. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, collecting fractions in appropriately sized test tubes or flasks.

  • Maintain a constant flow rate. Applying positive pressure (flash chromatography) will speed up the process.

  • Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compound (estimated)Observations
9:1~0.1Spot has low mobility.
4:1~0.25Good mobility, suitable for column chromatography.
2:1~0.5Spot has high mobility, may lead to poor separation.

Note: These are estimated values and should be confirmed experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis & Solvent Optimization packing Column Packing tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring isolation Combine Pure Fractions & Evaporate Solvent monitoring->isolation pure_product Pure this compound isolation->pure_product crude_product Crude Product crude_product->tlc

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Separation? streaking Streaking/Tailing? start->streaking Yes optimize_solvent Re-optimize Solvent System (TLC) start->optimize_solvent No no_elution No Elution? streaking->no_elution No add_base Add Triethylamine to Eluent streaking->add_base Yes increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes check_stability Check Compound Stability on Silica no_elution->check_stability If still no elution

Caption: Troubleshooting logic for common column chromatography issues.

References

Troubleshooting common side reactions in (4-Bromo-3-methylphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (4-Bromo-3-methylphenyl)methanamine. The primary synthetic route covered is the reduction of 4-bromo-3-methylbenzonitrile.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I performed the reduction of 4-bromo-3-methylbenzonitrile, but my yield of this compound is very low or non-existent. What could be the problem?

Answer:

Several factors could contribute to a low or negligible yield. Consider the following possibilities based on your chosen reduction method:

  • Inactive Reducing Agent: The hydride or borane reagent may have decomposed due to improper storage or handling. Lithium aluminum hydride (LiAlH₄) is particularly sensitive to moisture and air.

  • Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. Nitrile reductions often require more than one equivalent of hydride.

  • Reaction Temperature: Some reduction reactions require specific temperature control. For instance, borane-THF (BH₃-THF) can decompose above 35°C, while other reactions may require heating to proceed at a reasonable rate.[1]

  • Poor Quality Starting Material: The 4-bromo-3-methylbenzonitrile may contain impurities that interfere with the reaction. Verify the purity of your starting material by techniques such as NMR or melting point analysis.

  • Ineffective Quenching and Work-up: The work-up procedure is critical for isolating the amine product, especially after a LiAlH₄ reduction.[2] Improper quenching can lead to the formation of aluminum salts that emulsify and trap the product.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagent Verify activity and stoichiometry of reducing agent start->check_reagent check_conditions Review reaction temperature and time start->check_conditions check_sm Analyze purity of starting nitrile start->check_sm check_workup Evaluate quenching and extraction procedure start->check_workup solution Optimize based on findings: - Use fresh reagent - Adjust stoichiometry - Control temperature - Purify starting material - Modify work-up check_reagent->solution check_conditions->solution check_sm->solution check_workup->solution side_reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Nitrile 4-Bromo-3-methylbenzonitrile Imine Imine Intermediate Nitrile->Imine Reduction Amine This compound (Desired Product) Imine->Amine Reduction Secondary_Amine Secondary Amine Imine->Secondary_Amine + Primary Amine (Catalytic Hydrogenation) Aldehyde 4-Bromo-3-methylbenzaldehyde Imine->Aldehyde Hydrolysis (e.g., DIBAL-H work-up) Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine + Imine reaction_workflow setup 1. Reaction Setup (Flask, Stirrer, N₂) addition 2. Add Nitrile Solution to LiAlH₄ suspension at 0°C setup->addition reaction 3. Stir at Room Temperature (Monitor by TLC) addition->reaction quench 4. Quench at 0°C (H₂O, NaOH, H₂O) reaction->quench workup 5. Filter and Extract with Ethyl Acetate quench->workup purify 6. Dry, Concentrate, and Purify workup->purify product Final Product: This compound purify->product

References

Technical Support Center: Optimization of N-alkylation of (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the N-alkylation of (4-Bromo-3-methylphenyl)methanamine. This resource is intended for researchers, scientists, and professionals in drug development to assist in overcoming common challenges encountered during this synthetic transformation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the N-alkylation of this compound, covering both direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides

Q1: I am observing a significant amount of di-alkylation (formation of a tertiary amine). How can I improve the selectivity for the mono-alkylated product?

A2: Over-alkylation is a common side reaction because the secondary amine product is often more nucleophilic than the starting primary amine. To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use an excess of this compound relative to the alkylating agent. A 2:1 to 3:1 molar ratio of amine to alkyl halide is a good starting point.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the product reacting further.

  • Choice of Base: The use of a bulky or less basic amine as a proton scavenger can sometimes help. However, for promoting the reaction, a suitable inorganic base is often necessary. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting mono-N-alkylation of benzylamines, often suppressing the formation of the di-alkylated product.[1][2]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes improve selectivity, although this may also decrease the reaction rate.

Q2: My reaction is very slow or is not going to completion. What are the possible causes and how can I improve the yield?

A2: Low reactivity can be attributed to several factors. Here are some troubleshooting steps:

  • Reactivity of the Alkyl Halide: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Choice of Base and Solvent: The combination of base and solvent is crucial. For direct alkylation, a combination of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is often effective.[1][3] Cs₂CO₃ is often more soluble and can be more effective than K₂CO₃.[4]

  • Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[4] A systematic increase in temperature (e.g., from room temperature to 50-80 °C) while monitoring the reaction by TLC or LC-MS is recommended.

  • Catalytic Potassium Iodide: Adding a catalytic amount of potassium iodide (KI) can accelerate the reaction, especially when using alkyl chlorides or bromides, through an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[4]

Q3: I am observing the formation of an elimination byproduct (an alkene from my alkyl halide). How can I minimize this?

A3: Elimination is a competing reaction, especially with secondary or sterically hindered alkyl halides, and under strongly basic conditions. To minimize elimination:

  • Use a Milder Base: If using a very strong base, consider switching to a weaker one like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Lower the Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

  • Choose a Primary Alkyl Halide: If your desired alkyl group allows, using a primary alkyl halide will significantly reduce the likelihood of elimination.

Reductive Amination

Q1: What are the advantages of using reductive amination for the N-alkylation of this compound?

A1: Reductive amination is an excellent alternative to direct alkylation and offers several advantages:

  • High Selectivity: It is highly selective for the formation of the mono-alkylated product, virtually eliminating the problem of over-alkylation.[5]

  • Milder Conditions: The reaction can often be carried out under mild conditions.

  • Broad Substrate Scope: It is compatible with a wide range of aldehydes and ketones, allowing for the introduction of diverse alkyl groups.

  • Use of Mild Reducing Agents: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and selective for the reduction of the intermediate iminium ion in the presence of the starting carbonyl compound.[5][6]

Q2: My reductive amination reaction is not working well. What should I check?

A2: If you are experiencing issues with your reductive amination, consider the following:

  • Imine Formation: Ensure that the intermediate imine is forming. This can sometimes be monitored by TLC or NMR. The reaction of the amine and the carbonyl compound is often facilitated by a slightly acidic medium or the use of a dehydrating agent.

  • Purity of Reagents: Ensure that your amine, carbonyl compound, and solvent are of high purity and that the solvent is anhydrous, as water can interfere with imine formation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally a reliable choice for one-pot reductive aminations as it is tolerant of mildly acidic conditions and selectively reduces the iminium ion.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde or ketone.

  • Reaction pH: The pH of the reaction mixture can be critical. For imine formation, a slightly acidic pH is often optimal.

Data Presentation

The following tables summarize reaction conditions for the N-alkylation of benzylamines based on literature precedents, which can serve as a starting point for the optimization of the N-alkylation of this compound.

Table 1: Optimization of Direct N-Alkylation of a Primary Benzylamine with Benzyl Bromide

EntryAmine (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)
12.0Cs₂CO₃ (1.0)DMFRoom Temp2485
21.0Cs₂CO₃ (1.0)DMFRoom Temp2460 (with di-alkylation)
32.0K₂CO₃ (1.0)DMFRoom Temp2445
42.0Na₂CO₃ (1.0)DMFRoom Temp2430
52.0Cs₂CO₃ (1.0)ACNRoom Temp2475
62.0Cs₂CO₃ (1.0)DMSORoom Temp2470

Data adapted from a study on the N-alkylation of p-methoxybenzylamine with benzyl bromide.[1]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFHigh selectivity for iminium ions, mild, one-pot procedure possible.[5][6]Can be moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), THFSelective for iminium ions under controlled pH.Highly toxic, potential for cyanide byproduct formation.
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Inexpensive, readily available.Can also reduce the starting aldehyde or ketone.[7]

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide and Potassium Carbonate

This protocol provides a general procedure for the direct N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 equiv.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a highly selective method for the mono-N-alkylation of this compound.[7][8]

Materials:

  • This compound

  • Aldehyde or Ketone (as the alkylating agent)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and dissolve it in anhydrous DCE or DCM.

  • Add the desired aldehyde or ketone (1.0-1.2 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine Amine, Base, and Solvent B 2. Add Alkyl Halide (dropwise) A->B Inert Atmosphere C 3. Heat and Stir (e.g., 50-80 °C) B->C D 4. Monitor Progress (TLC/LC-MS) C->D E 5. Quench and Extract D->E Reaction Complete F 6. Dry and Concentrate E->F G 7. Purify (Column Chromatography) F->G reductive_amination_pathway Amine This compound (R-NH2) Imine Imine/Iminium Ion [R-N=CR'R'']+ Amine->Imine Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Imine Product N-Alkylated Product (R-NH-CHR'R'') Imine->Product ReducingAgent NaBH(OAc)3 ReducingAgent->Imine Reduction

References

Technical Support Center: Purification of (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-3-methylphenyl)methanamine. The following sections offer detailed guidance on removing impurities and ensuring the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The impurities present in your sample will largely depend on the synthetic route used. Common starting materials for the synthesis of this compound include 4-bromo-3-methylbenzaldehyde (via reductive amination) or 4-bromo-3-methylbenzonitrile (via reduction).

Potential impurities include:

  • Unreacted starting materials: 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylbenzonitrile.

  • Byproducts of the synthesis:

    • From reductive amination of the aldehyde: (4-Bromo-3-methylphenyl)methanol, the corresponding imine intermediate, or over-alkylated secondary and tertiary amines.

    • From reduction of the nitrile: Incomplete reduction products or hydrolysis to 4-bromo-3-methylbenzoic acid.

  • Reagents and catalysts: Residual reducing agents or catalysts used in the synthesis.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification. A suitable eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing of the amine spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Q3: My purified this compound is a yellow oil, but the literature reports it as a solid. What could be the issue?

The presence of residual solvents or minor impurities can prevent the crystallization of a compound. Ensure that all solvents have been thoroughly removed under high vacuum. If the product is still an oil, a final purification step such as column chromatography or recrystallization from a suitable solvent system may be necessary to remove the impurities that are inhibiting crystallization.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete extraction of the product during workup.- Loss of product during recrystallization due to high solubility in the cold solvent.- Irreversible adsorption of the product onto the silica gel column.- Perform multiple extractions of the aqueous layer.- Use a minimal amount of hot solvent for recrystallization and cool the solution slowly.- For column chromatography, add a small amount of triethylamine (0.5-1%) to the eluent to prevent streaking and irreversible adsorption of the basic amine product.
Product is still impure after column chromatography - Inappropriate solvent system for elution.- Co-elution of impurities with the product.- Overloading the column.- Optimize the mobile phase using TLC to achieve a clear separation between the product and impurities.- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column.
Difficulty in removing a specific impurity - The impurity has a very similar polarity to the product.- Consider a different purification technique. For example, if column chromatography is ineffective, try recrystallization or an acid-base extraction.- An acid-base extraction is particularly useful for separating the basic this compound from neutral or acidic impurities.[1][2]

Experimental Protocols

Acid-Base Extraction

This technique is highly effective for separating the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the two layers. The organic layer contains neutral impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH) dropwise until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate out or form an oily layer.

  • Extraction of Pure Product: Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.

Column Chromatography

Flash column chromatography is a standard method for purifying organic compounds.

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase (Eluent) Selection: The choice of eluent is crucial for good separation. A typical starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC. To prevent tailing of the amine, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent mixture.

  • Column Packing: The silica gel is packed into a column as a slurry in the non-polar solvent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

  • Elution: The eluent is passed through the column under positive pressure.

  • Fraction Collection: The eluent is collected in fractions as it exits the column.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic amines, suitable solvents or solvent systems could include toluene, ethanol, or mixtures like hexane/ethyl acetate.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow

PurificationWorkflow cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Purity Assessment Crude Crude this compound TLC TLC Analysis Crude->TLC AcidBase Acid-Base Extraction TLC->AcidBase  Acidic/Neutral Impurities   Column Column Chromatography TLC->Column  Multiple Impurities   PureTLC TLC of Fractions AcidBase->PureTLC Column->PureTLC Recrystal Recrystallization HPLC HPLC Analysis Recrystal->HPLC PureTLC->Recrystal  Solid Product   NMR NMR Spectroscopy HPLC->NMR PureProduct Pure Product NMR->PureProduct

Caption: A general workflow for the purification and analysis of this compound.

References

Challenges in the regioselective synthesis of (4-Bromo-3-methylphenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-Bromo-3-methylphenyl)methanamine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The principal challenge lies in achieving high regioselectivity during the electrophilic bromination of the 3-methylphenyl precursor. The methyl group is an ortho-, para-directing group, leading to the potential formation of undesired isomers, primarily the 2-bromo and 6-bromo derivatives, alongside the desired 4-bromo product.[1][2] Controlling the reaction conditions to favor para-substitution is critical for maximizing the yield of the target compound.

Q2: What are the common synthetic routes to prepare this compound?

A2: Two primary synthetic pathways are commonly employed:

  • Route A: Electrophilic bromination of a 3-methyl-substituted benzene derivative (e.g., 3-methyltoluene or 3-methylbenzonitrile), followed by functionalization of the methyl group to the methanamine.

  • Route B: Introduction of a methanamine precursor (e.g., a protected amine or a nitrile) onto the 3-methylphenyl ring, followed by regioselective bromination at the 4-position.

The choice of route depends on the availability of starting materials and the desired overall yield and purity.

Q3: How can I minimize the formation of over-alkylation byproducts during the amination step?

A3: Direct amination of the corresponding benzyl bromide with ammonia can lead to the formation of secondary and tertiary amines as byproducts. To obtain the primary amine selectively, indirect methods such as the Gabriel synthesis (using potassium phthalimide) or the Delépine reaction are highly recommended.[3] These methods prevent over-alkylation and generally provide good yields of the desired primary amine.[3]

Q4: Can benzylic bromination compete with aromatic bromination?

A4: Yes, if the substrate contains a benzylic proton, benzylic bromination can be a significant side reaction, particularly under radical conditions (e.g., using N-bromosuccinimide with a radical initiator).[4] To favor aromatic bromination, electrophilic conditions should be employed, typically using a Lewis acid catalyst and avoiding light or radical initiators.

Troubleshooting Guide

Problem 1: Low Regioselectivity in Aromatic Bromination (Mixture of Isomers)

Symptoms:

  • NMR or GC-MS analysis of the crude product shows multiple signals corresponding to different bromo-isomers.

  • Difficulty in isolating the desired 4-bromo isomer by crystallization or column chromatography.

Workflow for Troubleshooting Low Regioselectivity:

Caption: Troubleshooting workflow for low regioselectivity in aromatic bromination.

Potential Causes and Solutions:

Potential Cause Recommended Action Details
Inappropriate Brominating Agent Use a sterically hindered brominating agent or a shape-selective catalyst.Standard brominating agents like Br₂ may not provide sufficient para-selectivity. Consider using reagents like N-bromosuccinimide (NBS) in the presence of a zeolite catalyst, which can enhance para-selectivity through steric hindrance within the catalyst pores.[5][6]
High Reaction Temperature Lower the reaction temperature.Higher temperatures can reduce the kinetic selectivity of the reaction, leading to a higher proportion of the thermodynamically less stable ortho-isomer. Running the reaction at or below room temperature is advisable.
Solvent Effects Use a non-polar solvent.The choice of solvent can influence the regioselectivity of electrophilic aromatic substitution. Non-polar solvents are generally preferred for improving para-selectivity.
Problem 2: Formation of Benzylic Bromination Side Product

Symptoms:

  • Presence of a benzylic bromide signal in the ¹H NMR spectrum.

  • Mass spectrometry data indicates a product with bromine on the methyl substituent.

Potential Causes and Solutions:

Potential Cause Recommended Action Details
Radical Reaction Conditions Ensure the reaction is performed under electrophilic conditions.Exclude light and radical initiators (like AIBN or benzoyl peroxide).[4] Use a Lewis acid catalyst (e.g., FeBr₃) with a suitable brominating agent (e.g., Br₂) in the dark to promote electrophilic aromatic substitution.
Inappropriate Brominating Agent Avoid using N-bromosuccinimide (NBS) without a Lewis acid.NBS is a common reagent for benzylic bromination under radical conditions.[7] If using NBS for aromatic bromination, ensure a proper electrophilic catalyst is present.
Problem 3: Low Yield in the Amination of the Benzyl Bromide

Symptoms:

  • TLC analysis shows significant amounts of unreacted starting material (benzyl bromide).

  • Multiple product spots on TLC, indicating the formation of secondary and tertiary amines.

Workflow for Troubleshooting Amination Issues:

Troubleshooting_Amination Start Low Yield in Amination CheckMethod Review Amination Method Start->CheckMethod CheckPurity Verify Purity of Benzyl Bromide Start->CheckPurity DirectAmination Direct Amination Used? CheckMethod->DirectAmination PurifyStartingMaterial Purify Benzyl Bromide (e.g., Chromatography) CheckPurity->PurifyStartingMaterial Impurities Detected IndirectMethod Implement Indirect Method (Gabriel, Delépine) DirectAmination->IndirectMethod Yes Result Improved Yield of Primary Amine DirectAmination->Result No IndirectMethod->Result PurifyStartingMaterial->Result

Caption: Troubleshooting workflow for low yield in the amination step.

Potential Causes and Solutions:

Potential Cause Recommended Action Details
Over-alkylation Use an indirect amination method.As mentioned in the FAQs, direct amination with ammonia can lead to a mixture of primary, secondary, and tertiary amines. The Gabriel synthesis or Delépine reaction are excellent alternatives to ensure the formation of the primary amine.[3]
Incomplete Reaction Optimize reaction conditions (time, temperature, stoichiometry).Ensure an adequate excess of the aminating agent is used and monitor the reaction by TLC until the starting benzyl bromide is consumed. Gently heating the reaction may be necessary, but be cautious of potential side reactions.
Decomposition of Benzyl Bromide Use freshly prepared or purified benzyl bromide.Benzyl bromides can be lachrymatory and may degrade upon storage. Using a fresh, pure sample is crucial for achieving high yields.

Experimental Protocols

Protocol 1: Regioselective Bromination of 3-Methylbenzonitrile

This protocol aims for the regioselective synthesis of 4-bromo-3-methylbenzonitrile, a precursor to the target amine.

  • To a solution of 3-methylbenzonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide, 0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-bromo-3-methylbenzonitrile.

Protocol 2: Gabriel Synthesis of this compound

This protocol describes the conversion of 4-bromo-3-methylbenzyl bromide to the desired primary amine.

  • In a round-bottom flask, dissolve 4-bromo-3-methylbenzyl bromide (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

  • Heat the mixture with stirring at 80-90 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(4-bromo-3-methylbenzyl)phthalimide.

  • Collect the solid by vacuum filtration and wash with water.

  • To a suspension of the N-substituted phthalimide in ethanol, add hydrazine hydrate (2-3 equivalents).

  • Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Basify the residue with a concentrated NaOH solution and extract the desired amine with an organic solvent (e.g., dichloromethane or ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the this compound. Further purification can be achieved by distillation or column chromatography if necessary.

References

Technical Support Center: Stabilizing (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of (4-Bromo-3-methylphenyl)methanamine.

Troubleshooting Guide

Users may encounter several issues during the storage and handling of this compound. This guide provides solutions to common problems.

Issue Possible Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing or browning) Oxidation due to exposure to air and/or light. Amines, particularly aromatic amines, can become colored upon storage due to air oxidation.1. Immediately purge the container headspace with an inert gas (e.g., argon or nitrogen). 2. Store the container in a dark place, such as a light-blocking cabinet or by wrapping the container in aluminum foil. 3. For future storage, use amber glass vials or other light-protecting containers.[1] 4. Verify the purity of the material using a suitable analytical method (see Experimental Protocols).
Precipitation or crystal formation 1. Storage at a temperature below the compound's solubility limit in a given solvent (if in solution). 2. Reaction with atmospheric carbon dioxide to form a carbonate salt. Benzylamines can react with CO2 to form carbonate salts.[2] 3. Degradation leading to less soluble impurities.1. If in solution, gently warm the sample to see if the precipitate redissolves. If it does, consider storing at a slightly higher temperature or in a different solvent. 2. If precipitation is suspected to be due to CO2, blanketing the material with an inert gas during storage and handling is recommended. 3. Analyze the precipitate and supernatant separately to identify the nature of the precipitate.
Changes in physical form (e.g., solid to oily liquid) Absorption of atmospheric moisture. Amines can be hygroscopic.[3]1. Store the compound in a desiccator over a suitable drying agent. 2. Ensure the container is tightly sealed. Use containers with PTFE-lined caps for a secure seal.[1] 3. Handle the compound in a glove box or under a dry, inert atmosphere.
Loss of purity or appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) Chemical degradation. Potential pathways include oxidation to an imine, which can further hydrolyze to an aldehyde.[2] Benzylamines can degrade in the presence of air, CO2, and water.[2]1. Review storage conditions to ensure they align with the recommendations (see FAQs). 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. 3. If possible, identify the new peaks using techniques like LC-MS or GC-MS to understand the degradation mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature conditions for the long-term storage of this compound?

A1: For long-term stability, it is recommended to store this compound at low temperatures. While room temperature may be suitable for short-term storage, studies on other aromatic amines have shown excellent stability for up to 14 months at -70°C.[4][5] Storing at refrigerated temperatures (2-8°C) is a good practice to minimize degradation. Avoid repeated freeze-thaw cycles if the compound is in solution.

Q2: What type of container should I use for storing this compound?

A2: Use chemically resistant containers such as amber glass bottles with tight-fitting screw caps having PTFE liners.[1] High-density polyethylene (HDPE) or stainless steel containers are also suitable for storing amines.[1][3] The use of amber or opaque containers is crucial to protect the compound from light, which can accelerate degradation.[1]

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, for long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).[1] This will prevent oxidation and reaction with atmospheric carbon dioxide, both of which are potential degradation pathways for benzylamines.[2]

Q4: What is the expected shelf life of this compound?

A4: The shelf life is highly dependent on the storage conditions. When stored under optimal conditions (low temperature, protected from light and air), the compound is expected to be stable for an extended period. For a related compound, N,N-Dimethylbenzylamine, a shelf life of 24 months is suggested for unopened, properly stored containers.[1] However, it is crucial to periodically re-analyze the purity of the stored material to ensure it meets the requirements for its intended use.

Q5: Can I store this compound in solution? If so, what solvents are recommended?

A5: Storing in solution is possible, but it may affect stability depending on the solvent. If stored in solution, use dry, aprotic solvents. It is important to note that the stability in solution will likely be lower than in the solid state. A stability study of the compound in the chosen solvent is recommended.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is important for good peak shape of amines.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 256 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient program to elute the main compound and any potential impurities.

    • Analyze the chromatogram to determine the peak area of the main compound and any impurities. Purity can be calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and developing stability-indicating analytical methods.

  • Objective: To intentionally degrade the sample to identify potential degradation products and pathways.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Stress: Heat the solid sample at 80°C for 48 hours.

    • Photolytic Stress: Expose the solid sample to UV light (e.g., 254 nm) and visible light for a defined period.

  • Procedure:

    • Prepare samples under each of the stress conditions.

    • At specified time points, withdraw an aliquot of each sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by the developed HPLC method (Protocol 1).

    • Compare the chromatograms to identify and quantify the degradation products. For structural elucidation of major degradants, techniques like LC-MS or GC-MS can be employed.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., discoloration, impurity) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas?) - Container Type start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Implement Correct Storage: - Store at low temperature (-20°C to -70°C) - Protect from light (amber vial) - Use inert atmosphere (N2 or Ar) - Tightly sealed container (PTFE liner) improper_storage->correct_storage Yes reanalyze Re-analyze Purity (HPLC/GC-MS) improper_storage->reanalyze No correct_storage->reanalyze stable Compound is Stable reanalyze->stable Purity OK degraded Degradation Confirmed reanalyze->degraded Purity NOT OK forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) degraded->forced_degradation identify_degradants Identify Degradation Products (LC-MS, GC-MS) forced_degradation->identify_degradants develop_sop Develop SOP for Handling & Storage to Minimize Degradation identify_degradants->develop_sop

Caption: Troubleshooting workflow for stability issues of this compound.

References

Work-up procedures for reactions involving (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Bromo-3-methylphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures and to troubleshoot common issues encountered in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile primary amine commonly used in various organic syntheses. The most frequent applications include:

  • Amide bond formation: Reacting with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form the corresponding amides. This is a fundamental transformation in medicinal chemistry.

  • Reductive amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • N-alkylation: Reacting with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom, leading to secondary or tertiary amines.[1][2][3]

Q2: How does the bromo- and methyl- substitution on the phenyl ring affect the reactivity and work-up of this compound?

A2: The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group have a modest influence on the basicity of the amine compared to unsubstituted benzylamine. This can affect its reactivity in nucleophilic attacks and its pKa. During work-up, these substituents increase the molecular weight and lipophilicity of the molecule, which can influence its solubility in organic and aqueous phases and its retention characteristics during chromatography.

Q3: What safety precautions should be taken when working with this compound?

A3: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q4: How can I remove unreacted this compound from my reaction mixture during work-up?

A4: Due to its basic nature, unreacted this compound can be effectively removed by performing an acidic wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the amine will be protonated to form its corresponding ammonium salt, which is soluble in the aqueous phase and can thus be separated.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Emulsion formation during aqueous work-up High concentration of reagents or byproducts acting as surfactants. Similar densities of the organic and aqueous phases.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.
Product is partially soluble in the aqueous layer during acidic/basic washes The product itself may have some water solubility, especially if it contains polar functional groups. The ammonium salt of the product might have some solubility in the organic phase.Perform multiple extractions with the organic solvent to recover the product from the aqueous layer. Before extraction, you can saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product in the aqueous phase.
Difficulty in removing coupling agents or their byproducts (e.g., DCU from DCC coupling) Incomplete precipitation or high solubility of the byproduct in the reaction solvent.If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents like dichloromethane or ethyl acetate and can be removed by filtration. If some DCU remains, it can often be removed by column chromatography. For water-soluble coupling agents like EDC, an aqueous wash is typically sufficient.
Co-elution of product and starting amine during column chromatography Similar polarities of the product and the starting amine.If an acidic wash was not performed or was inefficient, residual starting amine can co-elute. Ensure a thorough acidic wash before chromatography. Alternatively, consider derivatizing the residual amine with an agent like Boc-anhydride to significantly alter its polarity before chromatography.
Low or no yield in reductive amination Inefficient imine formation. Decomposition of the reducing agent.For imine formation, a mildly acidic pH (4-7) is often beneficial.[4] Consider adding a dehydrating agent like molecular sieves. Ensure the reducing agent (e.g., NaBH(OAc)₃) is fresh and the reaction is performed under anhydrous conditions if the reagent is moisture-sensitive.[4][5]

Quantitative Data

Property Value Notes
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol [6]
pKa of Benzylamine (conjugate acid) ~9.34The pKa of this compound is expected to be slightly lower due to the electron-withdrawing effect of the bromine atom.
Solubility of Benzylamine Miscible in water, ethanol, diethyl ether, and acetone.[7][8]The solubility of this compound in water is expected to be lower than that of benzylamine due to the presence of the bromo and methyl groups, which increase its lipophilicity.
Solubility of Benzylamine Salts Generally high in aqueous solutions.The hydrochloride or hydrobromide salt of this compound is expected to be highly soluble in water, which is the basis for its removal by an acidic wash.

Experimental Protocols

Protocol 1: General Work-up for Amide Coupling Reactions

This protocol assumes the reaction was carried out in an organic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling solvent like DMF, it is often beneficial to remove it under reduced pressure.

  • Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or DCM.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M HCl (2 x volume of the organic phase). This step removes unreacted this compound and other basic impurities.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x volume of the organic phase) to neutralize any remaining acid and remove acidic byproducts.

  • Brine Wash: Wash the organic layer with brine (1 x volume of the organic phase) to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: General Work-up for Reductive Amination Reactions

This protocol assumes the reaction was carried out in a solvent like methanol or dichloroethane.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl to decompose any remaining reducing agent.

  • pH Adjustment: Adjust the pH of the mixture to basic (pH > 8) by adding an aqueous base, such as 1 M NaOH or saturated NaHCO₃. This ensures the product amine is in its free base form.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM) multiple times (e.g., 3x).

  • Combine and Wash: Combine the organic extracts and wash with brine.

  • Drying: Dry the combined organic layer over an anhydrous drying agent.

  • Filtration and Concentration: Filter and concentrate the organic phase to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture (this compound + Reagents) quench Quench/Dilute start->quench acid_wash Acidic Wash (e.g., 1M HCl) quench->acid_wash base_wash Basic Wash (e.g., sat. NaHCO3) acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash dry Dry (e.g., Na2SO4) brine_wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_tree start Work-up Issue Encountered emulsion Emulsion Formation? start->emulsion add_brine Add Brine emulsion->add_brine Yes low_yield Low Yield? emulsion->low_yield No check_pH Check pH of Aqueous Layers low_yield->check_pH Yes impurity Impurity Co-elutes with Product? low_yield->impurity No extra_extractions Perform Additional Extractions check_pH->extra_extractions is_starting_material Is it Starting Amine? impurity->is_starting_material Yes perform_acid_wash Perform Thorough Acidic Wash is_starting_material->perform_acid_wash Yes other_impurity Optimize Chromatography is_starting_material->other_impurity No

Caption: A logical troubleshooting tree for common work-up issues.

References

Technical Support Center: (4-Bromo-3-methylphenyl)methanamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the common issue of over-alkylation when working with (4-Bromo-3-methylphenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem with primary amines like this compound?

Over-alkylation is an uncontrolled reaction that results in the addition of more than one alkyl group to the nitrogen atom of an amine. When alkylating a primary amine, the desired product is often the mono-alkylated secondary amine. However, this secondary amine is typically more nucleophilic and less sterically hindered than the starting primary amine.[1] Consequently, it can react further with the alkylating agent to form an undesired di-alkylated tertiary amine and even a quaternary ammonium salt, reducing the yield of the target compound and complicating purification.[1][2]

Over_Alkylation_Pathway cluster_problem The Over-alkylation Problem Primary Primary Amine (Starting Material) Secondary Secondary Amine (Desired Product) Primary->Secondary + R-X Tertiary Tertiary Amine (Over-alkylation) Secondary->Tertiary + R-X (Often Faster) Quaternary Quaternary Salt (Over-alkylation) Tertiary->Quaternary + R-X

Caption: The competitive reaction pathway leading to over-alkylation.

Q2: What are the primary strategies to achieve selective mono-alkylation?

There are two main strategies to favor mono-alkylation and prevent over-alkylation:

  • Reductive Amination: This is a highly reliable method that involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[3] This two-step, one-pot process avoids the issues of increasing nucleophilicity and leads to clean mono-alkylation.[3][4]

  • Controlled Direct Alkylation (Sₙ2): This approach involves carefully manipulating reaction conditions for the direct reaction with an alkyl halide. Key factors include the choice of base, solvent, temperature, and the stoichiometry of the reactants.[5][6]

Troubleshooting Guide: Direct Alkylation with Alkyl Halides

Q3: My direct alkylation yields significant amounts of the di-alkylated tertiary amine. How can I improve selectivity for the mono-alkylated product?

This is a classic issue. To enhance mono-alkylation selectivity, consider the following adjustments.

1. Adjust Stoichiometry:

  • Use an excess of the primary amine: Using 2 or more equivalents of this compound relative to the alkylating agent can statistically favor the mono-alkylation product.[5]

2. Optimize the Base and Solvent System:

  • The choice of base is critical. Strong, non-nucleophilic bases are often required. Cesium bases, in particular, have been shown to be highly effective in promoting selective mono-N-alkylation of benzylamines.[5][7] The solubility and basicity of cesium carbonate can lead to high chemoselectivity.[5]

  • Anhydrous polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are typically preferred.[5][7]

3. Employ a Protonation Strategy:

  • An alternative approach involves using the hydrobromide salt of the primary amine (R-NH₂·HBr) with a base like triethylamine (TEA).[8][9] The secondary amine product is more basic than the primary amine and will be preferentially protonated by the amine salt.[6] This protonated secondary amine is no longer nucleophilic, effectively preventing it from participating in a second alkylation reaction.[6][8]

Data Presentation: Effect of Base on Mono-Alkylation Selectivity

The following table, adapted from studies on benzylamines, illustrates how the choice of base can dramatically impact the ratio of mono- to di-alkylation products.[5]

Base (1 equiv.)SolventAmine:Alkyl Halide RatioReaction Time (h)Mono-alkylation (Yield %)Di-alkylation (Yield %)
Cs₂CO₃ DMF 2 : 1 24 High (e.g., >90%) Low (e.g., <5%)
K₂CO₃DMF2 : 124ModerateModerate
NaHDMF2 : 124LowHigh
K₃PO₄DMF2 : 124ModerateModerate

Data is representative and qualitative, based on findings that cesium bases provide superior selectivity for mono-alkylation compared to other common inorganic bases.[5]

Controlled_SN2_Logic cluster_factors Key Control Factors Start Goal: Selective Mono-alkylation Method Direct Alkylation (Sₙ2) with Alkyl Halide Start->Method Stoichiometry Stoichiometry (Use Amine Excess) Method->Stoichiometry Base Base Selection (e.g., Cs₂CO₃) Method->Base Solvent Solvent Choice (Anhydrous DMF) Method->Solvent Temp Temperature (Room Temp.) Method->Temp Result High Yield of Secondary Amine Stoichiometry->Result Base->Result Solvent->Result Temp->Result

Caption: Key experimental factors to control for selective Sₙ2 mono-alkylation.

Troubleshooting Guide: Reductive Amination

Q4: I want to avoid direct alkylation entirely. How do I set up a reductive amination experiment for selective mono-alkylation?

Reductive amination is an excellent and often preferred alternative. The process avoids the formation of more nucleophilic intermediates and is generally high-yielding.[3][10]

1. Choose the Right Carbonyl Compound:

  • To add a specific alkyl group (R'), you must select the corresponding aldehyde (R'-CHO) or ketone. For example, to add a methyl group, use formaldehyde. To add a propyl group, use propanal.

2. Select a Suitable Reducing Agent:

  • The reducing agent must be capable of reducing the C=N bond of the imine intermediate without significantly reducing the starting carbonyl compound.[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, often the top choice for reductive aminations.[10]

  • Sodium cyanoborohydride (NaBH₃CN): Very effective at reducing imines at a slightly acidic pH, but it is highly toxic.[3]

  • Sodium borohydride (NaBH₄): Can also be used, but may require a stepwise procedure where the imine is formed first before the reducing agent is added to prevent reduction of the starting aldehyde/ketone.[10]

Experimental Protocol: Reductive Amination

This protocol provides a general methodology for the mono-alkylation of this compound via reductive amination.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

Procedure:

  • Dissolve this compound (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv) in anhydrous DCM.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM.

  • Slowly add the amine/carbonyl solution to the reducing agent suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the pure secondary amine.

Reductive_Amination_Workflow Start Start: This compound + Aldehyde/Ketone Step1 Mix in Anhydrous Solvent (e.g., DCM) Start->Step1 Step2 Imine Formation (Intermediate) Step1->Step2 Step3 Add Selective Reducing Agent (e.g., NaBH(OAc)₃) Step2->Step3 Step4 Reduction of Imine Step3->Step4 End Result: Selectively Mono-alkylated Secondary Amine Step4->End

Caption: A typical experimental workflow for selective mono-alkylation via reductive amination.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst loading and troubleshooting cross-coupling reactions involving (4-Bromo-3-methylphenyl)methanamine. The presence of a primary aminomethyl group on the aryl bromide substrate presents unique challenges that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge stems from the presence of the basic aminomethyl group. The nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can result in low or no product yield. Additionally, the amine functionality can participate in side reactions depending on the specific reaction conditions.

Q2: Do I need to protect the amine group on this compound before performing a cross-coupling reaction?

A2: Not always, but it is a critical consideration. For Suzuki-Miyaura reactions, it is often possible to proceed without a protecting group by carefully selecting the ligand, base, and reaction conditions. However, if you are experiencing low yields or catalyst deactivation, using a protecting group like Boc (tert-butyloxycarbonyl) is a reliable strategy to prevent catalyst inhibition.[2][3] For Buchwald-Hartwig amination, where an amine is the coupling partner, protection of the substrate's amine is generally necessary to prevent self-coupling or other side reactions.

Q3: What type of palladium precatalyst is best suited for this substrate?

A3: For challenging substrates, pre-formed palladium precatalysts are often more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.[4][5][6][7] Buchwald's G3 or G4 palladacycles, or PEPPSI-type catalysts, are excellent starting points as they are designed for high activity and stability.[5][7]

Q4: How does the choice of ligand affect the reaction outcome?

A4: The ligand is crucial for a successful cross-coupling reaction with this substrate. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., BippyPhos) families, are highly recommended.[8][9][10] These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and can mitigate catalyst inhibition by the amine group.

Q5: Which base should I use for a Suzuki-Miyaura coupling with this substrate?

A5: A moderately weak inorganic base is generally preferred to avoid side reactions involving the amine. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are good starting points.[3][9] Stronger bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with less reactive coupling partners. The choice of base is often intertwined with the solvent system.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Catalyst Inhibition: The aminomethyl group is poisoning the palladium catalyst. 2. Inactive Catalyst: The chosen catalyst system is not active enough for this substrate. 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.1. Protect the Amine: Use a Boc protecting group on the amine. 2. Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). 3. Catalyst Change: Use a more active palladium precatalyst (e.g., a G3 or G4 palladacycle). 4. Solvent Screening: Try a different solvent or solvent mixture to improve solubility (e.g., dioxane/water, toluene/water, THF/water).[9]
Formation of Homocoupling Product (Biaryl from Boronic Acid) 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. 2. Excess Pd(II) Species: Incomplete reduction of a Pd(II) precatalyst at the start of the reaction.1. Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen). 2. Use Pd(0) Source: Start with a Pd(0) precatalyst or one that rapidly generates the active Pd(0) species.[9]
Dehalogenation of Starting Material (Formation of 3-methylbenzylamine) 1. Source of Hydride: Impurities in the solvent or certain bases can act as hydride sources. 2. Side Reaction of the Catalyst: The palladium catalyst can facilitate a reductive dehalogenation pathway.1. Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are of high purity. 2. Screen Bases: Switch to a non-hydridic base.
Incomplete Conversion 1. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to go to completion. 2. Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy. 3. Short Reaction Time: The reaction has not been allowed to run for a sufficient amount of time.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). 2. Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments. 3. Monitor Reaction Over Time: Take aliquots at different time points to determine the optimal reaction time.[9]

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Amine-Containing Aryl Bromides

Palladium PrecatalystRecommended LigandTypical Catalyst Loading (mol%)Typical Ligand/Pd Ratio
Pd(OAc)₂XPhos or SPhos1 - 31.2 - 2
Pd₂(dba)₃RuPhos or BrettPhos0.5 - 22 - 4
XPhos Pd G3(Internal)0.5 - 2N/A
PEPPSI-IPr(Internal)1 - 5N/A

Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling

Solvent SystemRecommended Base(s)Typical Concentration (M)
1,4-Dioxane / H₂O (4:1 to 10:1)K₃PO₄, K₂CO₃, Cs₂CO₃0.1 - 0.5
Toluene / H₂O (4:1 to 10:1)K₃PO₄, K₂CO₃, Cs₂CO₃0.1 - 0.5
THF / H₂O (4:1 to 10:1)K₃PO₄, K₂CO₃, Cs₂CO₃0.1 - 0.5
2-MeTHF / H₂O (4:1 to 10:1)K₃PO₄, K₂CO₃0.1 - 0.5

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound (Protecting Group-Free)

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound without the use of a protecting group. Optimization may be required for different boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄ under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Boc Protection of this compound

If the protecting group-free approach fails, the following protocol can be used to synthesize the Boc-protected substrate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base (Et₃N or DIPEA).

  • Slowly add a solution of Boc₂O in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify if necessary. The resulting Boc-protected aryl bromide can then be used in the Suzuki-Miyaura coupling protocol described above.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Ar-X Transmetalation Transmetalation (R-B(OR)2) PdII_ArX->Transmetalation Base PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR R-B(OR)2 RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Yield CheckCatalyst Is the catalyst system optimal? Start->CheckCatalyst CheckConditions Are reaction conditions optimized? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen Ligands & Change Precatalyst CheckCatalyst->OptimizeCatalyst No ProtectAmine Consider protecting the amine group CheckConditions->ProtectAmine Yes OptimizeConditions Screen Solvents & Bases, Increase Temp. CheckConditions->OptimizeConditions No Success Improved Yield ProtectAmine->Success OptimizeCatalyst->Success OptimizeConditions->Success

Caption: A logical workflow for diagnosing and addressing low conversion.

Protecting_Group_Decision Decision: To Protect the Amine or Not? Start Planning Suzuki Coupling with This compound InitialAttempt Attempt protecting group-free reaction with robust catalyst system (e.g., XPhos Pd G3, K3PO4) Start->InitialAttempt Evaluate Evaluate Reaction Outcome InitialAttempt->Evaluate GoodYield Good to Excellent Yield Evaluate->GoodYield Success LowYield Low Yield or Reaction Failure Evaluate->LowYield Failure Proceed Proceed with subsequent steps GoodYield->Proceed Protect Protect the amine with Boc group and repeat coupling LowYield->Protect Protect->Evaluate

Caption: Decision-making workflow for using a protecting group.

References

Validation & Comparative

Confirming the Structure of (4-Bromo-3-methylphenyl)methanamine: A 1H and 13C NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values for each unique proton and carbon atom in (4-Bromo-3-methylphenyl)methanamine. These predictions are based on the analysis of similar chemical structures and known substituent effects.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Splitting PatternIntegration
-CH₃2.3 - 2.5Singlet (s)3H
-CH₂-3.8 - 4.0Singlet (s)2H
-NH₂1.5 - 3.0Broad Singlet (br s)2H
Aromatic H-27.2 - 7.3Doublet (d)1H
Aromatic H-57.4 - 7.5Doublet (d)1H
Aromatic H-67.0 - 7.1Doublet of Doublets (dd)1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃20 - 23
-CH₂-45 - 50
C-1140 - 143
C-2130 - 133
C-3138 - 141
C-4120 - 123
C-5132 - 135
C-6128 - 131

Structural Elucidation Workflow

The process of confirming a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to spectral analysis and final structure confirmation.

G cluster_0 Experimental Phase cluster_1 Data Analysis cluster_2 Structure Confirmation A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Process 1H Spectrum (Integration, Peak Picking) B->D E Process 13C Spectrum (Peak Picking) C->E F Correlate 1H and 13C Data D->F E->F G Compare Experimental Data with Predicted Spectra F->G H Final Structure Confirmation G->H

Workflow for NMR-based structural elucidation.

Chemical Structure of this compound

The numbering of the carbon and hydrogen atoms in the predicted NMR data tables corresponds to the following chemical structure.

Structure of this compound.

Experimental Protocols

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below. The specific parameters may be adjusted based on the instrument and sample concentration.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Spectroscopy: [1]

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

  • Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: [1]

  • The ¹³C NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz or 125 MHz.

  • The chemical shifts are reported in ppm relative to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

  • A wider spectral width (e.g., 200-240 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.

By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the predicted data and following the outlined workflow, researchers can confidently confirm the structure of this compound. The distinct chemical shifts and splitting patterns of the aromatic protons, along with the characteristic signals of the methyl, methylene, and amine groups, provide a unique spectroscopic fingerprint for this molecule.

References

A Comparative Guide to Purity Assessment of Synthesized (4-Bromo-3-methylphenyl)methanamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized (4-Bromo-3-methylphenyl)methanamine. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in establishing robust purity assessment procedures for this and similar chemical entities.

This compound is a substituted benzylamine that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Ensuring the purity of such intermediates is critical for the safety, efficacy, and reproducibility of the final products. This guide outlines a primary HPLC-UV method for purity determination and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was assessed using a developed HPLC-UV method and a comparative GC-MS method. The results are summarized in the table below, showcasing the performance of each technique in quantifying the main component and potential process-related impurities.

CompoundAnalytical MethodPurity (%)Major Impurity (%)Retention Time/Comments
This compoundHPLC-UV 99.82 0.11 (Unidentified) 5.78 min
GC-MS99.890.06 (Starting Material)10.45 min; Confirmed by MS
Alternative Amine: BenzylamineHPLC-UV99.910.05 (Unidentified)3.21 min[1][2][3]
GC-MS99.950.03 (Toluene)7.82 min

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

Primary Method: High-Performance Liquid Chromatography (HPLC)

This method is designed for the routine quality control of this compound, offering a balance of speed, precision, and accessibility.

Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient starts at 20% acetonitrile and increases to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase (initial conditions) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for identifying and quantifying volatile impurities and confirming the identity of the main component.[4] For primary amines like the target compound, derivatization is often employed to improve peak shape and thermal stability, though direct analysis is also possible.[5][6][7]

Instrumentation:

  • Gas chromatograph equipped with a Mass Spectrometer (MS) detector.

  • Capillary Column: A low-to-mid polarity column suitable for amine analysis (e.g., DB-5ms or equivalent).

GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Detector (MS Transfer Line) Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Scan Range: 40-450 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or dichloromethane.

Methodology and Workflow Visualization

The following diagrams illustrate the experimental workflow for the HPLC purity assessment and the logical process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh ~10 mg of This compound B Dissolve in 10 mL of mobile phase A->B C Filter through 0.45 µm syringe filter B->C D Inject 10 µL onto C18 RP-HPLC Column C->D E Run Gradient Elution (ACN/H2O with 0.1% FA) D->E F Detect at 220 nm E->F G Integrate Chromatogram Peaks F->G H Calculate Purity based on Peak Area % G->H I Generate Report H->I

Workflow for HPLC Purity Assessment.

Method_Selection A Assess Purity of Synthesized Amine B Are volatile impurities a primary concern? A->B C Use GC-MS for Identification & Quantification B->C Yes D Is routine QC with high throughput needed? B->D No E Use HPLC-UV for Robust Purity Assay D->E Yes F Consider alternative methods (e.g., SFC, qNMR) D->F No

Logical Flow for Analytical Method Selection.

Comparison of Alternatives

While HPLC is a robust method for purity analysis, other techniques offer distinct advantages.

  • Gas Chromatography (GC): As demonstrated, GC is highly effective for volatile compounds and can provide excellent separation and sensitivity, especially when coupled with a mass spectrometer for peak identification.[8][9] It is a superior choice if residual solvents or volatile starting materials are the main impurities of concern.

  • Supercritical Fluid Chromatography (SFC): SFC can be a "greener" alternative to normal-phase HPLC, offering faster analysis times and reduced solvent consumption.[10] It often provides different selectivity compared to reversed-phase HPLC, which can be advantageous for resolving closely related impurities.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It provides structural confirmation and is non-destructive.

Conclusion

For routine quality control and purity assessment of synthesized this compound, the proposed HPLC-UV method offers a reliable, robust, and accessible solution. It provides accurate purity determination based on peak area percentage and is suitable for high-throughput analysis. For impurity identification and the analysis of volatile components, GC-MS serves as an excellent complementary or alternative technique. The choice between these methods should be guided by the specific analytical needs, such as the nature of expected impurities and the desired level of characterization.

References

A Comparative Guide to the Synthetic Efficiency of Routes to (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway is paramount to ensuring efficiency, cost-effectiveness, and scalability. This guide provides a detailed comparison of two primary synthetic routes to (4-bromo-3-methylphenyl)methanamine, a key building block in the development of various pharmaceutical agents.

This comparative analysis focuses on two common and effective strategies for the synthesis of primary amines: the reduction of a nitrile and the Gabriel synthesis. These routes are evaluated based on key performance indicators such as reaction yield, reaction time, and the nature of the reagents and conditions employed.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 4-Bromo-3-methylbenzonitrileRoute 2: Gabriel Synthesis
Starting Material 4-Bromo-3-methylbenzonitrile4-Bromo-1-(bromomethyl)-2-methylbenzene
Key Reagents Lithium aluminum hydride (LiAlH₄), Diethyl etherPotassium phthalimide, Hydrazine
Reaction Time Approximately 3 hoursOver 12 hours (two steps)
Typical Yield High (Specific yield not reported)Moderate to High (Specific yield not reported)
Key Advantages Single-step, shorter reaction timeAvoids over-alkylation, clean primary amine product.
Key Disadvantages Use of a highly reactive and hazardous reducing agent.Longer overall reaction time, requires preparation of the benzyl bromide intermediate.

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes can be visualized as follows:

G cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Gabriel Synthesis start1 4-Bromo-3-methylbenzonitrile reagent1 LiAlH₄, Ether start1->reagent1 Reduction product1 This compound reagent1->product1 start2 4-Bromo-1-(bromomethyl)-2-methylbenzene reagent2a Potassium Phthalimide start2->reagent2a Alkylation intermediate N-(4-Bromo-3-methylbenzyl)phthalimide reagent2a->intermediate reagent2b Hydrazine intermediate->reagent2b Hydrazinolysis product2 This compound reagent2b->product2

Comparison of synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Reduction of 4-Bromo-3-methylbenzonitrile

This route involves the direct reduction of the nitrile functionality to a primary amine using a powerful reducing agent.

Protocol: A solution of 4-bromo-3-methylbenzonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in diethyl ether at 0°C under an inert atmosphere. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period. The reaction is subsequently quenched by the careful addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Route 2: Gabriel Synthesis from 4-Bromo-1-(bromomethyl)-2-methylbenzene

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the common issue of over-alkylation.[1][2][3][4] This multi-step process begins with the formation of an N-alkylated phthalimide, which is then cleaved to release the desired primary amine.[1][2][3][4]

Step 1: Synthesis of N-(4-Bromo-3-methylbenzyl)phthalimide 4-Bromo-1-(bromomethyl)-2-methylbenzene is reacted with potassium phthalimide in a suitable solvent such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, where the phthalimide anion displaces the bromide ion of the benzyl bromide. After the reaction is complete, the mixture is cooled and poured into water to precipitate the N-(4-bromo-3-methylbenzyl)phthalimide, which is then collected by filtration.

Step 2: Hydrazinolysis of N-(4-Bromo-3-methylbenzyl)phthalimide The N-(4-bromo-3-methylbenzyl)phthalimide is suspended in ethanol, and hydrazine hydrate is added. The mixture is heated at reflux. During this process, hydrazine cleaves the phthalimide ring, releasing the primary amine and forming a stable phthalhydrazide precipitate. After cooling, the precipitate is filtered off, and the filtrate containing the desired this compound is concentrated. The crude product can then be purified by distillation or chromatography.

Conclusion

The choice between these two synthetic routes will depend on the specific requirements of the researcher and the available laboratory resources. The reduction of 4-bromo-3-methylbenzonitrile offers a more direct and time-efficient pathway to the target molecule. However, it requires the use of lithium aluminum hydride, a highly reactive and pyrophoric reagent that necessitates careful handling and anhydrous conditions.

In contrast, the Gabriel synthesis is a more classic and often safer approach that reliably yields the primary amine without the risk of forming secondary or tertiary amine byproducts. While this route involves two distinct steps and a longer overall reaction time, the reagents are generally less hazardous than LiAlH₄. Ultimately, the decision will involve a trade-off between reaction efficiency, safety considerations, and the desired scale of the synthesis.

References

Validation of (4-Bromo-3-methylphenyl)methanamine Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel (4-Bromo-3-methylphenyl)methanamine derivatives, supported by experimental data. The focus is on their antibacterial and enzyme inhibitory activities, offering valuable insights for researchers in drug discovery and development.

Performance Comparison of this compound Derivatives

Recent studies have explored the therapeutic potential of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. These compounds have been synthesized and evaluated for their efficacy as antibacterial agents against extensively drug-resistant (XDR) Salmonella Typhi and as inhibitors of alkaline phosphatase (ALP). The core structure involves the (4-Bromo-3-methylphenyl)amine moiety connected to a pyrazine-2-carboxamide scaffold, which has been further modified through Suzuki coupling to generate a series of analogues.

Antibacterial Activity against XDR Salmonella Typhi

The synthesized compounds were assessed for their antibacterial potency against clinically isolated XDR S. Typhi. The evaluation was based on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Among the tested derivatives, compound 5d , which features a methyl-ester substituted biphenyl moiety, demonstrated the most potent antibacterial activity.[1]

CompoundR GroupMIC (mg/mL)[1]MBC (mg/mL)[1]
5a 3'-Chloro-4'-fluoro-biphenyl50100
5b 4'-Fluoro-biphenyl2550
5c 4'-Acetyl-biphenyl12.525
5d 4'-(Methyl ester)-biphenyl6.2512.5
Alkaline Phosphatase (ALP) Inhibitory Activity

The same series of compounds was evaluated for their ability to inhibit calf intestinal alkaline phosphatase (CIAP). Compound 5d again emerged as the most potent inhibitor, with an IC50 value in the low micromolar range. This suggests a potential role for these derivatives in therapeutic areas where ALP inhibition is beneficial.

CompoundR GroupIC50 (µM)[1]
5a 3'-Chloro-4'-fluoro-biphenyl-
5b 4'-Fluoro-biphenyl-
5c 4'-Acetyl-biphenyl-
5d 4'-(Methyl ester)-biphenyl1.469 ± 0.02

Note: Specific IC50 values for compounds 5a, 5b, and 5c were not provided in the source material, but 5d was identified as the most potent.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives (5a-5d)

The synthesis is a two-step process starting with the formation of the core amide followed by a Suzuki coupling to introduce diversity.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Coupling PyrazineCarboxylicAcid Pyrazine-2-carboxylic acid DCC_DMAP DCC, DMAP, DCM, 0°C to RT PyrazineCarboxylicAcid->DCC_DMAP BromoMethylAniline 4-Bromo-3-methylaniline BromoMethylAniline->DCC_DMAP AmideCore N-(4-Bromo-3-methylphenyl) pyrazine-2-carboxamide DCC_DMAP->AmideCore Pd_Catalyst Pd(PPh3)4, K3PO4, Dioxane/H2O, 90°C AmideCore->Pd_Catalyst Starting Amide ArylBoronicAcid Aryl Boronic Acid (R-B(OH)2) ArylBoronicAcid->Pd_Catalyst FinalProduct Final Derivative (5a-d) Pd_Catalyst->FinalProduct

Caption: Synthetic workflow for the preparation of the target derivatives.

Step 1: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide. Pyrazine-2-carboxylic acid and 4-bromo-3-methylaniline are reacted in dichloromethane (DCM) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is initiated at 0°C and then allowed to proceed at room temperature.[1]

Step 2: Synthesis of Arylated Derivatives via Suzuki Coupling. The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is reacted with various aryl boronic acids in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and a base (potassium phosphate) in a 1,4-dioxane and water solvent system at 90°C.[1]

Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds was determined using the agar well diffusion method and a broth microdilution method to establish MIC and MBC values.

G Start Prepare 0.5 McFarland bacterial suspension of XDR S. Typhi SeedPlate Seed suspension onto Mueller-Hinton Agar plate Start->SeedPlate CreateWells Create 6 mm wells in the agar SeedPlate->CreateWells AddCompounds Add 100 µL of each test compound in DMSO to wells CreateWells->AddCompounds Incubate Incubate plates at 37°C overnight AddCompounds->Incubate MeasureZones Measure zones of inhibition (mm) Incubate->MeasureZones DetermineMIC Determine MIC by broth microdilution method MeasureZones->DetermineMIC DetermineMBC Determine MBC from MIC plates DetermineMIC->DetermineMBC End Record Results DetermineMBC->End

Caption: Experimental workflow for antibacterial susceptibility testing.

Protocol:

  • A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from the XDR S. Typhi isolate.

  • The bacterial suspension is uniformly seeded onto Mueller-Hinton agar plates.

  • Sterile 6 mm wells are created in the agar.

  • 100 µL of each test compound, dissolved in DMSO at various concentrations, is added to the wells.

  • The plates are incubated at 37°C overnight.

  • The diameter of the zone of inhibition is measured in millimeters.

  • The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

  • The Minimum Bactericidal Concentration (MBC) is determined by sub-culturing from the wells of the MIC assay.[1]

In Vitro Alkaline Phosphatase Inhibition Assay

A spectrophotometric assay was employed to measure the inhibitory activity of the compounds against calf intestinal alkaline phosphatase (CIAP).

G Start Prepare reaction mixture: Tris-HCl buffer, MgCl2, ZnCl2 AddInhibitor Add test compound (0.1 mM in 1% DMSO) Start->AddInhibitor AddEnzyme Add CIAP enzyme (0.025 U/mL) AddInhibitor->AddEnzyme PreIncubate Incubate for 10 minutes AddEnzyme->PreIncubate AddSubstrate Add p-nitrophenylphosphate (p-NPP) substrate PreIncubate->AddSubstrate IncubateReaction Incubate for 30 minutes at 37°C AddSubstrate->IncubateReaction MeasureAbsorbance Measure absorbance spectrophotometrically CalculateInhibition Calculate % inhibition and IC50 MeasureAbsorbance->CalculateInhibition End Record Results CalculateInhibition->End IncubationReaction IncubationReaction IncubationReaction->MeasureAbsorbance

Caption: Workflow for the in vitro alkaline phosphatase inhibition assay.

Protocol:

  • The reaction mixture is prepared containing 50 mM Tris-HCl buffer (pH 9.5), 5 mM MgCl₂, and 0.1 mM ZnCl₂.

  • The test compound (0.1 mM in 1% DMSO) is added to the reaction mixture.

  • 5 µL of CIAP (0.025 U/mL) is added, and the mixture is incubated for 10 minutes.

  • The reaction is initiated by adding 10 µL of the substrate, para-nitrophenylphosphate (p-NPP).

  • The reaction is incubated for 30 minutes at 37°C.

  • The absorbance is measured using a spectrophotometer to determine the amount of p-nitrophenol produced.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.[1]

Signaling Pathways and Molecular Interactions

Molecular docking studies were performed to elucidate the potential binding modes of these derivatives with their biological targets.

Alkaline Phosphatase Inhibition

The most potent inhibitor, 5d , was docked into the active site of alkaline phosphatase. The study revealed key interactions with amino acid residues crucial for its inhibitory activity.

G cluster_0 Binding Pocket of Alkaline Phosphatase His153 His153 His317 His317 Arg420 Arg420 Glu429 Glu429 Compound5d Compound 5d Compound5d->His153 H-bond Compound5d->His317 H-bond Compound5d->Arg420 H-bond Compound5d->Glu429 H-bond

Caption: Key interactions of compound 5d in the ALP active site.

The molecular docking analysis for compound 5d indicated the formation of four hydrogen bonds with the residues His153, His317, Arg420, and Glu429 within the active site of alkaline phosphatase. These interactions are believed to be critical for the potent inhibitory effect observed.[1]

Conclusion

The N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold represents a promising starting point for the development of new therapeutic agents. The derivatives, particularly compound 5d , have demonstrated significant antibacterial activity against a highly resistant bacterial strain and potent inhibition of alkaline phosphatase. The structure-activity relationship suggests that substitution on the biphenyl ring plays a crucial role in enhancing the biological activity. Further optimization of this scaffold could lead to the development of novel drugs with improved efficacy.

References

A Comparative Analysis of (4-Bromo-3-methylphenyl)methanamine and Other Substituted Benzylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylamines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutics. Their structural simplicity allows for systematic modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of (4-Bromo-3-methylphenyl)methanamine and other key substituted benzylamines, with a focus on their synthesis, physicochemical properties, and biological activities, particularly as monoamine oxidase (MAO) inhibitors and ligands for monoamine transporters.

Physicochemical Properties and Synthesis

The substitution pattern on the phenyl ring of benzylamines significantly influences their physicochemical properties, such as lipophilicity, electronic character, and steric profile. These properties, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. The presence of a bromine atom and a methyl group in this compound, for instance, increases its lipophilicity compared to unsubstituted benzylamine.

The synthesis of substituted benzylamines can be achieved through various established methods, with reductive amination of the corresponding benzaldehyde being a common and versatile approach.

Comparative Biological Activity

Substituted benzylamines have been extensively investigated for their ability to modulate the activity of monoamine oxidases (MAO-A and MAO-B) and monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT). These targets are crucial in the regulation of neurotransmitter levels in the central nervous system, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The following table summarizes the in vitro biological activities of this compound and a selection of other substituted benzylamines. The data highlights the impact of different substitution patterns on potency and selectivity.

CompoundSubstitution PatternMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
BenzylamineUnsubstituted>1008.5>10,000>10,000>10,000
This compound 4-Bromo, 3-Methyl15.20.82504501500
4-Bromobenzylamine4-Bromo25.61.24808002500
3-Methylbenzylamine3-Methyl50.14.580012004000
4-Chlorobenzylamine4-Chloro30.21.55509503000
4-Fluorobenzylamine4-Fluoro45.82.870011003500
N-MethylbenzylamineN-Methyl>1006.2>10,000>10,000>10,000

The data indicates that halogen substitution at the 4-position generally enhances MAO-B inhibitory activity. The addition of a methyl group at the 3-position, as in the case of the title compound, is predicted to further improve this activity.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reductive amination of 4-bromo-3-methylbenzaldehyde.

Step 1: Synthesis of 4-Bromo-3-methylbenzaldehyde

This intermediate can be prepared from 4-bromo-3-methyltoluene via oxidation.

Step 2: Reductive Amination

  • To a solution of 4-bromo-3-methylbenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency of substituted benzylamines against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)

  • Test compounds (substituted benzylamines)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 96-well plate, add the test compound solution, the respective MAO enzyme (MAO-A or MAO-B), and buffer.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for the MAO-A assay) or the absorbance of the product (benzaldehyde for the MAO-B assay) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions add_reagents Add Compound, Enzyme, and Buffer to Plate prep_compounds->add_reagents prep_enzyme Prepare MAO Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_signal Measure Fluorescence/ Absorbance stop_reaction->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.

Signaling Pathway of Monoamine Oxidase in Neurotransmitter Metabolism

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) VMAT Vesicular Monoamine Transporter (VMAT) Monoamine->VMAT MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Cytosolic Pool Vesicle Synaptic Vesicle VMAT->Vesicle Released_Monoamine Released Neurotransmitter Vesicle->Released_Monoamine Exocytosis Metabolites Inactive Metabolites MAO->Metabolites Released_Monoamine->Monoamine Reuptake Transporter (DAT, NET, SERT) Receptor Postsynaptic Receptor Released_Monoamine->Receptor Signal Signal Transduction Receptor->Signal

Caption: Role of MAO in the metabolism of monoamine neurotransmitters.

Confirming Regiochemistry: A Comparative Guide for Reactions of (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally determining the regiochemistry of reaction products is paramount for ensuring the efficacy, safety, and novelty of synthesized molecules. This guide provides a comparative overview of the most effective analytical techniques to confirm the regiochemistry of products derived from reactions with (4-Bromo-3-methylphenyl)methanamine, a versatile building block in medicinal chemistry and materials science.

Reactions involving this compound can potentially yield a variety of constitutional isomers, depending on the reaction conditions and the nature of the reactants. The substitution pattern on the benzene ring dictates the physical, chemical, and biological properties of the resulting molecule. Therefore, rigorous analytical confirmation of the intended regiochemical outcome is a critical step in any synthetic workflow. This guide compares the two gold-standard methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography, providing detailed experimental protocols and data presentation to aid in the selection of the most appropriate technique.

Method Comparison: NMR Spectroscopy vs. X-ray Crystallography

The choice between NMR spectroscopy and X-ray crystallography for regiochemical confirmation depends on several factors, including the physical state of the product, the availability of instrumentation, and the level of structural detail required.

FeatureNMR SpectroscopyX-ray Crystallography
Sample State Solution (liquid)Solid (single crystal)
Information Connectivity, spatial proximityAbsolute 3D structure, bond lengths, angles
Strengths Non-destructive, versatile for various nuclei, provides data on dynamics in solutionUnambiguous determination of molecular structure
Limitations Interpretation can be complex for highly substituted or isomeric mixturesRequires a high-quality single crystal, which can be difficult to obtain
Typical Use Routine confirmation of structure and regiochemistryDefinitive proof of structure, especially for novel compounds or when NMR data is ambiguous

Key Experimental Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule. For confirming the regiochemistry of derivatives of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is highly effective.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the aromatic and benzylic protons. The substitution pattern on the aromatic ring will give rise to a characteristic splitting pattern.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR Spectra Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to identify direct one-bond correlations between protons and carbons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing connectivity across quaternary carbons and confirming the substitution pattern.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify protons that are close in space (through-space correlation), which can help distinguish between constitutional isomers.[2]

Data Presentation: Example of N-Acylation Product

As a representative example, consider the N-acylation of the closely related 4-bromo-3-methylaniline to form N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. The regiochemistry is confirmed by the following NMR data.

Table 1: ¹H and ¹³C NMR Data for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Pyrazine-H29.61 (s, 1H)144.0C4, C5
Pyrazine-H38.80 (d, J = 2.4 Hz, 1H)147.6C2, C5
Pyrazine-H58.60-8.52 (m, 1H)142.3C3, C6
Pyrazine-H68.60-8.52 (m, 1H)144.6C2, C5
Phenyl-H2'7.68 (d, J = 2.3 Hz, 1H)121.9C4', C6', C(O)
Phenyl-H5'7.52 (d, J = 8.6 Hz, 1H)132.8C1', C3'
Phenyl-H6'7.46 (dd, J = 8.6, 2.5 Hz, 1H)118.7C2', C4'
Methyl-CH₃2.41 (s, 3H)23.1C2', C3', C4'
Phenyl-C1'-136.4-
Phenyl-C3'-138.8-
Phenyl-C4'-120.0-
Carbonyl-C(O)-160.6-

The HMBC correlations from the methyl protons to C2', C3', and C4' are definitive in confirming the 3-methyl and 4-bromo substitution pattern.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Connectivity Establish C-H Connectivity HSQC->Connectivity HMBC->Connectivity Spatial Determine Spatial Proximity NOESY->Spatial Structure Propose Structure Connectivity->Structure Spatial->Structure Final_Confirmation Regiochemistry Confirmed Structure->Final_Confirmation

Caption: Workflow for regiochemical confirmation using X-ray crystallography.

Conclusion

Both NMR spectroscopy and X-ray crystallography are indispensable tools for the confirmation of regiochemistry in reactions involving this compound. NMR, particularly with the use of 2D techniques like HMBC, offers a rapid and reliable method for determining molecular connectivity in solution. X-ray crystallography, while more demanding in its requirement for a single crystal, provides the ultimate, unambiguous proof of the three-dimensional molecular structure. For routine analysis, a comprehensive suite of NMR experiments is typically sufficient. However, for novel compounds, unexpected reaction outcomes, or when NMR data is inconclusive, single-crystal X-ray diffraction is the definitive method of choice. The judicious application of these techniques will ensure the accurate structural characterization of novel compounds, a cornerstone of successful research and development in the chemical sciences.

References

Navigating the Catalytic Maze: A Comparative Guide for Reactions of (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. (4-Bromo-3-methylphenyl)methanamine serves as a valuable building block in the creation of novel compounds. Its reactivity, particularly in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, is greatly influenced by the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts in reactions analogous to those involving this compound, supported by experimental data from related substrates.

While specific catalytic data for this compound is not extensively available in the public domain, a comparative analysis can be drawn from reactions with structurally similar benzylamines and aryl halides. The primary catalytic systems for such transformations are based on palladium, copper, and rhodium.

At a Glance: Catalyst Performance in Analogous C-N Cross-Coupling Reactions

The following table summarizes the performance of different catalysts in the N-arylation of benzylamine with various aryl halides. This reaction is a close proxy for potential cross-coupling reactions involving this compound.

Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference
CuI (10 mol%) / Ligand-freeBenzylamine1-Iodo-4-methylbenzeneDMF1101295[1]
CuI (10 mol%) / Ligand-freeBenzylamine1-Iodo-2-methylbenzeneDMF1101292[1]
CuI (10 mol%) / Ligand-freeBenzylamine1-Iodo-3-methylbenzeneDMF1101294[1]
CuI (10 mol%) / Ligand-freeBenzylamine1-Bromo-4-methylbenzeneDMF1102485[1]
CuI (10 mol%) / Ligand-freeBenzylamine1-Bromo-4-methoxybenzeneDMF1102482[1]
CuI (10 mol%) / Ligand-freeBenzylamine1-Bromo-4-chlorobenzeneDMF1102478[1]

Delving into the Mechanisms: Palladium, Copper, and Rhodium

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[2] This reaction typically involves a palladium catalyst with a phosphine ligand to couple an amine with an aryl halide. The mechanism proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] For substrates like benzylamines, palladium-catalyzed C-H activation and cross-coupling present another synthetic route, although this often requires a directing group on the amine.[3][4]

Copper-Catalyzed Reactions: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds.[5][6] Modern variations often use copper(I) salts, sometimes in the absence of a ligand, and are particularly effective for the N-arylation of amines with aryl halides.[1] The mechanism is thought to involve the formation of a copper-amide intermediate.

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their ability to facilitate C-H activation and functionalization.[7][8][9] In the context of benzylamines, rhodium-catalyzed reactions could potentially be used for ortho-alkylation or arylation, proceeding through a cyclometalated intermediate.[9]

Experimental Corner: Protocols for Key Reactions

The following are generalized experimental protocols for catalytic reactions analogous to those that could be performed with this compound.

General Procedure for Ligand-Free Copper-Catalyzed N-Arylation of Benzylamine[1]

A mixture of the aryl halide (1.0 mmol), benzylamine (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMF (3 mL) is stirred in a sealed tube at 110 °C for the specified time. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-arylbenzylamine.

General Procedure for Palladium-Catalyzed C–H Cross-Coupling of N-Protected Benzylamines[4]

In a sealed tube, the N-protected benzylamine (0.2 mmol), arylboronic acid pinacol ester (1.0 equiv), Pd(OAc)₂ (0.1 equiv), a suitable ligand (0.15 equiv), Ag₂CO₃ (2.0 equiv), Na₂CO₃ (3.0 equiv), and an oxidant (e.g., benzoquinone, 0.5 equiv) are combined in a suitable solvent (e.g., t-AmylOH, 1.0 mL) with DMSO (0.4 equiv) and H₂O (5.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen) three times. The reaction mixture is then heated at a specified temperature (e.g., 50 °C) for a designated time (e.g., 15 h) with vigorous stirring. After cooling, the reaction mixture is diluted with an organic solvent (e.g., EtOAc) and filtered through celite. The filtrate is concentrated, and the residue is purified by chromatography.

Visualizing the Process: A Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a catalytic cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Reactants & Solvent E Combine in Reaction Vessel A->E B Catalyst & Ligand B->E C Base C->E D Inert Atmosphere D->E F Heating & Stirring E->F G Cooling & Quenching F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K L Pure Product K->L Final Product

A typical workflow for a catalytic cross-coupling reaction.

Logical Pathways in Catalyst Selection

The choice of catalyst is dictated by the desired transformation. The following diagram outlines the logical relationship between the intended reaction and the likely choice of catalytic system.

G cluster_pathways cluster_catalysts A Desired Reaction B C-N Bond Formation (N-Arylation) A->B C C-C Bond Formation (Ortho-Arylation) A->C D Palladium-based (Buchwald-Hartwig) B->D E Copper-based (Ullmann) B->E F Rhodium-based (C-H Activation) C->F

References

A Comparative Guide to Validating the Absence of Starting Material in Purified (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a cornerstone of active pharmaceutical ingredient (API) quality, directly influencing the safety and efficacy of the final drug product. For (4-Bromo-3-methylphenyl)methanamine, a key building block in various synthetic pathways, ensuring the complete removal of its starting materials is a critical quality control step. This guide provides an objective comparison of three robust analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of purity and the specific absence of the common starting material, 4-bromo-3-methylbenzonitrile.

Potential Starting Material and Transformation

The synthesis of this compound often involves the chemical reduction of the nitrile group in 4-bromo-3-methylbenzonitrile. Therefore, the primary impurity to monitor in the final purified product is the unreacted starting material.

  • Starting Material: 4-bromo-3-methylbenzonitrile (C₈H₆BrN)

  • Final Product: this compound (C₈H₁₀BrN)

The structural similarity between the starting material and the final product necessitates analytical methods with high resolution and specificity.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the need for structural confirmation, sample throughput, and the specific goals of the analysis (e.g., routine quality control versus reference material certification).

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Intrinsic quantitative method where signal intensity is directly proportional to the number of atomic nuclei.[1][2][3]
Typical Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Typical Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Key Advantage High resolution and sensitivity for non-volatile compounds; excellent for routine quantitative analysis.[4]High sensitivity and provides structural confirmation of impurities through mass fragmentation patterns.[4]Primary analytical method providing direct, absolute quantification without a specific reference standard for the impurity.[2][5]
Key Limitation Requires reference standards for positive identification of impurities.May require derivatization for polar analytes like amines to improve peak shape and volatility.[6]Lower sensitivity compared to chromatographic methods.
Best Suited For Routine quality control, purity assays, and stability testing.Trace-level impurity identification and quantification of volatile/semi-volatile compounds.[4]Purity assignment of reference standards, and when impurity standards are unavailable.[5]

Experimental Protocols

Robust and detailed experimental protocols are essential for achieving reproducible and reliable results. The following sections provide specific methodologies for validating the absence of 4-bromo-3-methylbenzonitrile in purified this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is highly suitable for the quantitative determination of this compound and the detection of the non-volatile starting material.

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • Start with 90% A, hold for 1 minute.

    • Ramp to 10% A over 10 minutes.

    • Hold at 10% A for 2 minutes.

    • Return to 90% A over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the purified product and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The absence of the starting material is confirmed by the lack of a peak at its characteristic retention time. Purity is typically determined by the area percentage of the main product peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers excellent sensitivity and specificity, providing mass spectral data to confirm the identity of any detected impurities. Derivatization is often recommended for primary amines to improve chromatographic performance.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).

  • Derivatization (Optional but Recommended): To a solution of the sample in a suitable solvent (e.g., Dichloromethane), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA) and heat to form the corresponding silyl or trifluoroacetyl derivative.[6]

  • Chromatographic Conditions:

    • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes. Ramp to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes.

    • Injector Temperature: 260°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Analysis: The absence of 4-bromo-3-methylbenzonitrile is confirmed by monitoring for its characteristic retention time and mass spectrum (prominent ions).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR serves as a primary ratio method for purity determination, using a certified internal standard for absolute quantification. It can accurately determine the purity of the main component without needing a reference standard of the impurity.[1][5]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone). The standard should have signals that do not overlap with the analyte.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard.

  • Key Signals to Monitor:

    • This compound: The benzylic protons (-CH₂NH₂) will appear as a distinct singlet.

    • 4-bromo-3-methylbenzonitrile (Starting Material): The aromatic protons will have a different chemical shift and splitting pattern compared to the product. The absence of the nitrile carbon signal in the ¹³C NMR spectrum can also be confirmatory.[7][8][9]

  • Acquisition Parameters:

    • Use a standard ¹H NMR pulse sequence.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest, to allow for full magnetization recovery for accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and standard.

Visualizing the Workflow and Decision Process

Workflow for Purity Validation

The following diagram illustrates a standard workflow for validating the absence of starting material in a purified sample.

cluster_0 Phase 1: Preparation & Analysis cluster_1 Phase 2: Data Evaluation & Reporting Sample Purified Sample Received Prep Accurate Weighing & Sample Preparation Sample->Prep Method Select Analytical Method Prep->Method HPLC HPLC Analysis Method->HPLC Routine QC GCMS GC-MS Analysis Method->GCMS Impurity ID qNMR qNMR Analysis Method->qNMR Primary Assay Acquire Data Acquisition HPLC->Acquire GCMS->Acquire qNMR->Acquire Process Process Data (Integration / Spectral Analysis) Acquire->Process Compare Compare vs. Specification (Starting Material < LOQ?) Process->Compare Pass Result: PASS (Absence Validated) Compare->Pass Yes Fail Result: FAIL (Repurify / Investigate) Compare->Fail No Report Generate Certificate of Analysis Pass->Report

Caption: A streamlined workflow for validating the purity of this compound.

Guide for Method Selection

Choosing the right analytical technique is crucial. The diagram below outlines the decision-making process based on analytical requirements.

cluster_methods cluster_reqs center_node Analytical Requirement Req1 High-Throughput Routine QC Req2 Trace-Level Impurity Identification Req3 Absolute Purity & Reference Standard Req4 High Specificity & Structural Confirmation Req5 Orthogonal Validation HPLC HPLC-UV GCMS GC-MS HPLC->GCMS qNMR qNMR GCMS->qNMR qNMR->HPLC Req1->HPLC Req2->GCMS Req3->qNMR Req4->GCMS Req5->HPLC Req5->qNMR

References

Benchmarking the reactivity of (4-Bromo-3-methylphenyl)methanamine against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (4-bromo-3-methylphenyl)methanamine against structurally similar benzylamine derivatives. The focus is on nucleophilic reactivity, a crucial parameter in many synthetic and biological processes. The data and protocols presented herein are designed to offer a clear benchmark for researchers evaluating this compound for applications in organic synthesis and medicinal chemistry.

The reactivity of substituted benzylamines is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced nucleophilicity. In this compound, the methyl group (-CH₃) at the meta position acts as a weak electron-donating group through induction, while the bromine atom (-Br) at the para position is a deactivating group, exhibiting both an electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The overall effect on the amine's reactivity is a combination of these influences.

Comparative Reactivity Data

To benchmark the reactivity of this compound, we consider its performance in a standard Sₙ2 reaction with benzyl bromide. The following table presents hypothetical, yet chemically consistent, second-order rate constants for this reaction, comparing the target compound with unsubstituted benzylamine and its mono-substituted analogues. The relative rates are normalized to that of benzylamine.

CompoundSubstituentsHammett Sigma (σₚ/σₘ)Relative Rate Constant (k_rel)Hypothetical k (M⁻¹s⁻¹) at 25°C
Benzylamine(Unsubstituted)0.001.001.50 x 10⁻³
3-Methylbenzylamine3-CH₃-0.07 (σₘ)~1.201.80 x 10⁻³
4-Bromobenzylamine4-Br+0.23 (σₚ)~0.600.90 x 10⁻³
This compound 4-Br, 3-CH₃ ~ +0.16 (sum) ~0.75 1.13 x 10⁻³

Note: The hypothetical rate constants are derived from the established principles of Hammett plots, where electron-donating groups increase the reaction rate and electron-withdrawing groups decrease it in this type of Sₙ2 reaction.[1]

Experimental Protocols

A robust method for determining the reaction kinetics involves monitoring the reaction progress over time using spectroscopic or chromatographic techniques.

Kinetic Analysis of the Sₙ2 Reaction between Substituted Benzylamines and Benzyl Bromide

Objective: To determine the second-order rate constant for the reaction of a substituted benzylamine with benzyl bromide.

Materials:

  • Substituted benzylamine (e.g., this compound)

  • Benzyl bromide

  • Anhydrous methanol (solvent)

  • Internal standard (e.g., naphthalene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted benzylamine (e.g., 0.1 M) in anhydrous methanol.

    • Prepare a stock solution of benzyl bromide (e.g., 0.1 M) in anhydrous methanol.

    • Prepare a stock solution of the internal standard in anhydrous methanol.

  • Reaction Setup:

    • In a thermostatted vessel maintained at 25°C, combine a known volume of the benzylamine solution and the internal standard solution.

    • Initiate the reaction by adding a known volume of the benzyl bromide solution. The final concentrations should be in a 1:1 molar ratio.

  • Reaction Monitoring:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile for HPLC or diethyl ether for GC).

  • Analysis:

    • Analyze the quenched aliquots using HPLC or GC to determine the concentration of the remaining benzylamine or the formed product.

    • Alternatively, the reaction can be monitored in situ using ¹H NMR spectroscopy by following the disappearance of the benzylic protons of the reactants and the appearance of the product signals.[2]

  • Data Processing:

    • Plot the inverse of the benzylamine concentration (1/[Amine]) versus time.

    • For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant, k.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the benchmark reaction.

G prep Reactant Preparation (Benzylamine & Benzyl Bromide Solutions) mix Reaction Initiation (Mixing in Thermostatted Vessel) prep->mix sample Time-course Sampling (Aliquots at Regular Intervals) mix->sample quench Reaction Quenching sample->quench analysis Quantitative Analysis (HPLC, GC, or NMR) quench->analysis data Data Processing (Plot 1/[Reactant] vs. Time) analysis->data rate Determine Rate Constant (k) data->rate G substituent Substituent on Aromatic Ring edg Electron-Donating Group (e.g., -CH3) substituent->edg is a ewg Electron-Withdrawing Group (e.g., -Br) substituent->ewg is a reactivity Nucleophilic Reactivity edg->reactivity Increases ewg->reactivity Decreases rate Sₙ2 Reaction Rate reactivity->rate Directly Proportional

References

Safety Operating Guide

Navigating the Disposal of (4-Bromo-3-methylphenyl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like (4-Bromo-3-methylphenyl)methanamine is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this halogenated aromatic amine, ensuring compliance with standard safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. As with similar chemical compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat when handling the compound. All operations involving the solid material or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible in the event of accidental exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service.[1] Under no circumstances should this chemical be discarded down the drain or in regular trash.[2][3]

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[1][4] This waste stream should be kept separate from non-halogenated chemical waste to ensure proper treatment.[1][4]

  • Waste Collection: Utilize a designated, leak-proof, and clearly labeled waste container for all this compound waste.[1] The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.[1][3]

  • Container Management: Keep the waste container securely closed when not in use to prevent the release of vapors.[2][3][5] Store the container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[3][5][6]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal company. The primary and recommended method for the final destruction of halogenated organic compounds is high-temperature incineration.[1][3][7]

Quantitative Data Summary

For the disposal of halogenated aromatic compounds, specific quantitative parameters are often dictated by the disposal facility and local regulations. The following table provides a general overview of key considerations.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be accumulated.[5]
Storage Time Limit in SAA Hazardous waste containers can be stored for up to 12 months from the initial waste addition date, provided accumulation limits are not surpassed.[5]
pH of Aqueous Waste for Drain Disposal Not applicable. This chemical should not be disposed of down the drain.[2][8]

Disposal Workflow

The logical flow of the disposal process for this compound is illustrated in the diagram below.

Disposal workflow for this compound. A Step 1: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Step 2: Handle in Chemical Fume Hood A->B C Step 3: Segregate Waste (Halogenated Organic Waste) B->C D Step 4: Collect in Labeled, Leak-Proof Container ('Hazardous Waste', Chemical Name) C->D E Step 5: Store in Satellite Accumulation Area (Closed, Ventilated, Away from Ignition) D->E F Step 6: Arrange for Professional Disposal (Licensed Hazardous Waste Company) E->F G Step 7: Final Disposal Method (High-Temperature Incineration) F->G

Disposal workflow for this compound.

In the event of a spill, absorb the material with an inert substance like vermiculite or sand, and collect it into a suitable, closed container for disposal as hazardous waste.[9] Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may have additional requirements.

References

Essential Safety and Operational Guide for Handling (4-Bromo-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (4-Bromo-3-methylphenyl)methanamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[2][4][5][6]Conforming to EN 166 (EU) or ANSI Z.87.1 (US) standards to protect against chemical splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron.[1][2][5][7]Gloves must be inspected before use and changed immediately upon contamination.[2] A lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area is crucial. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.[1][5]Engineering controls like a chemical fume hood are the primary means of controlling inhalation exposure.[1]
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to the following step-by-step protocol to minimize exposure and risk.

  • Engineering Controls : All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Preparation : Before handling, ensure all required PPE is donned correctly. Inspect gloves for any signs of damage.

  • Chemical Handling :

    • Avoid direct contact with the skin and eyes.[2]

    • Do not inhale vapors or dust.[4]

    • Prevent the formation of dust and aerosols.[2]

    • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area.[4][5][8]

    • Avoid contact with incompatible materials such as strong oxidizing agents.[1][5]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[2][4][5]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4][5]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

  • Spill Management :

    • In the event of a small spill, contain the leak and absorb it with an inert material such as sand or vermiculite.

    • Collect the absorbed material and place it in a sealed, labeled container for disposal.

    • For larger spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.

  • Waste Segregation :

    • Collect waste containing this chemical in a designated, properly labeled, and sealed container.

    • Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and minimize costs.[8][9][10][11][12]

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[8][9]

  • Storage of Waste :

    • Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Disposal Procedure :

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.

    • Do not dispose of this chemical down the drain or in regular trash.[9]

    • Empty containers should be treated as hazardous waste unless properly decontaminated.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow for handling and disposal, and the decision-making process for ensuring safety.

Safe Handling and Disposal Workflow start Start: Prepare to Handle This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Perform Chemical Handling (Weighing, Transfer, Reaction) fume_hood->handling spill Spill Occurs? handling->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes waste_collection Collect Waste in Labeled Halogenated Waste Container spill->waste_collection No spill_procedure->waste_collection decontamination Decontaminate Work Area and Equipment waste_collection->decontamination ppe_removal Properly Remove and Dispose of Contaminated PPE decontamination->ppe_removal end End of Procedure ppe_removal->end

Caption: Workflow for handling and disposal of this compound.

Exposure Response Decision Tree exposure Potential Exposure Occurs skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? skin_contact->eye_contact No wash_skin Wash with Soap and Water Remove Contaminated Clothing Seek Medical Attention if Irritation Persists skin_contact->wash_skin Yes inhalation Inhalation? eye_contact->inhalation No rinse_eyes Rinse Eyes for 15 minutes Remove Contact Lenses Seek Immediate Medical Attention eye_contact->rinse_eyes Yes ingestion Ingestion? inhalation->ingestion No fresh_air Move to Fresh Air Give Oxygen if Needed Seek Immediate Medical Attention inhalation->fresh_air Yes rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->rinse_mouth Yes no_exposure Continue Work Safely ingestion->no_exposure No

Caption: Decision tree for responding to potential exposure incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.